1-Decyl-1-methylpyrrolidin-1-ium bromide
Description
Properties
CAS No. |
32210-28-9 |
|---|---|
Molecular Formula |
C15H32BrN |
Molecular Weight |
306.33 g/mol |
IUPAC Name |
1-decyl-1-methylpyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C15H32N.BrH/c1-3-4-5-6-7-8-9-10-13-16(2)14-11-12-15-16;/h3-15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
GRYUTIMMBUNCIW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+]1(CCCC1)C.[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
1-Decyl-1-methylpyrrolidin-1-ium Bromide: Structural Dynamics, Synthesis, and Advanced Applications
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
In the landscape of quaternary ammonium compounds (QACs) and ionic liquid precursors, 1-Decyl-1-methylpyrrolidin-1-ium bromide (CAS: 32210-28-9) occupies a highly specialized niche[1]. Unlike traditional linear QACs, this molecule features a cyclic pyrrolidinium core coupled with a medium-long aliphatic chain (C10). This specific architectural choice imparts exceptional thermal stability, a broad electrochemical window, and potent surface-active properties[2].
As a Senior Application Scientist, I have observed that the transition from simple ammonium salts to pyrrolidinium-based architectures fundamentally alters a molecule's resistance to Hofmann elimination and chemical degradation. This guide deconstructs the physicochemical profile of 1-Decyl-1-methylpyrrolidin-1-ium bromide, details a self-validating synthesis protocol, and explores its mechanistic roles in antimicrobial drug development and advanced electrochemical systems.
Physicochemical Profiling & Structural Rationale
The utility of 1-Decyl-1-methylpyrrolidin-1-ium bromide stems from its amphiphilic nature. The molecule is composed of three functional domains:
-
The Pyrrolidinium Core: Provides a localized, stable positive charge. The cyclic nature restricts bond rotation, lowering the entropic penalty upon binding to anionic surfaces and increasing resistance to electrochemical reduction.
-
The Decyl (C10) Chain: Acts as the hydrophobic tail. A 10-carbon chain is the thermodynamic "sweet spot"—it is long enough to penetrate lipid bilayers or stabilize emulsions, but short enough to maintain high aqueous solubility without premature micellar aggregation (which plagues C16+ chains).
-
The Bromide Counterion: Ensures high solubility in polar aprotic solvents and water, while providing a baseline conductivity essential for battery electrolyte applications[2].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 1-Decyl-1-methylpyrrolidin-1-ium bromide |
| CAS Registry Number | 32210-28-9 |
| Molecular Formula | C15H32BrN |
| Molar Mass | 306.33 g/mol |
| Melting Point | 70°C – 85°C |
| Appearance | White to off-white crystalline solid |
| Solubility Profile | Highly soluble in H2O, Ethanol, Acetone |
| SMILES String | CCCCCCCCCC[N+]1(C)CCCC1.[Br-][3] |
Synthesis & Reaction Kinetics
The synthesis of 1-Decyl-1-methylpyrrolidin-1-ium bromide relies on a classic bimolecular nucleophilic substitution (SN2) quaternization reaction.
Causality in Experimental Design
We utilize anhydrous acetonitrile as the solvent. Why? Acetonitrile is a polar aprotic solvent; it solvates the cation but leaves the nucleophile (N-methylpyrrolidine) relatively "naked" and highly reactive. Furthermore, maintaining strictly anhydrous conditions is critical because water acts as a competing nucleophile, which would hydrolyze the 1-bromodecane into 1-decanol, drastically reducing the yield and complicating purification[4].
Fig 1: SN2 quaternization pathway of 1-Decyl-1-methylpyrrolidin-1-ium bromide.
Protocol 1: Step-by-Step Synthesis Workflow
This protocol is designed as a self-validating system: the appearance of a white precipitate confirms the successful progression of the quaternization.
-
Preparation: Purge a 250 mL round-bottom flask with inert Nitrogen (N2) gas to eliminate ambient moisture.
-
Reagent Loading: Add 0.10 moles of N-methylpyrrolidine to 100 mL of anhydrous acetonitrile.
-
Electrophile Addition: Slowly add 0.11 moles of 1-bromodecane dropwise via an addition funnel over 30 minutes. Insight: A slight 10% excess of the alkyl halide ensures complete conversion of the volatile amine.
-
Thermal Activation: Heat the mixture under reflux at 65°C for 48 hours. Insight: Do not exceed 75°C. Excessive heat promotes unwanted elimination reactions and colored byproducts.
-
Precipitation & Monitoring: As the reaction progresses, the quaternary salt will begin to precipitate out of the acetonitrile as a white solid.
-
Purification: Cool the flask to 0°C to maximize precipitation. Filter the solid via vacuum filtration. Wash the filter cake with cold, anhydrous ethyl acetate (3 x 20 mL) to remove unreacted 1-bromodecane.
-
Drying: Dry the product in a vacuum oven at 40°C for 24 hours to remove residual solvent.
Mechanisms of Action & Core Applications
Antimicrobial Activity & Membrane Disruption
1-Decyl-1-methylpyrrolidin-1-ium bromide exhibits broad-spectrum antimicrobial activity against Pseudomonas aeruginosa, Escherichia coli, Enterococcus faecalis, and Methicillin-resistant Staphylococcus aureus (MRSA)[5].
The mechanism is entirely biophysical, making it difficult for bacteria to develop genetic resistance. The cationic pyrrolidinium head is electrostatically drawn to the negatively charged teichoic acids (Gram-positive) or lipopolysaccharides (Gram-negative) on the bacterial surface. Once anchored, the decyl chain physically inserts into the hydrophobic core of the lipid bilayer, altering membrane fluidity, causing pore formation, and ultimately leading to cell lysis[6].
Fig 2: Mechanism of bacterial membrane disruption by the decyl-pyrrolidinium cation.
Ionic Liquids and Electrochemical Energy Storage
In materials science, this compound serves as a critical precursor for Room Temperature Ionic Liquids (RTILs). By performing a metathesis reaction to swap the bromide ion for a larger, heavily delocalized anion (such as bis(trifluoromethanesulfonyl)imide, TFSI⁻), researchers create highly conductive, non-flammable electrolytes. The pyrrolidinium core is chosen specifically over standard ammonium because it resists cathodic reduction at low potentials, widening the electrochemical window necessary for high-voltage lithium-ion batteries[4].
Experimental Validation Workflows
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
To validate the antimicrobial efficacy of the synthesized QAC, a broth microdilution assay must be performed.
-
Inoculum Preparation: Culture S. aureus (SH1000) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity to a 0.5 McFarland standard (approx.
CFU/mL), then dilute 1:150 in fresh MHB. -
Compound Dilution: Prepare a stock solution of 1-Decyl-1-methylpyrrolidin-1-ium bromide at 1024 µg/mL in sterile deionized water. Perform two-fold serial dilutions across a 96-well microtiter plate (ranging from 512 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the QAC dilutions.
-
Incubation & Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the QAC that completely inhibits visible bacterial growth (assessed via optical density at 600 nm).
-
Self-Validation Check: Always include a positive growth control (broth + bacteria, no QAC) and a negative sterility control (broth only). If the negative control shows turbidity, the assay is contaminated and must be repeated.
Safety, Handling, and Toxicity
While highly useful, 1-Decyl-1-methylpyrrolidin-1-ium bromide is a moderately toxic surfactant.
-
Dermal/Ocular: The amphiphilic nature that allows it to disrupt bacterial membranes also allows it to disrupt human cellular membranes. It is a known skin and severe eye irritant[6].
-
Handling: Must be handled inside a certified fume hood using nitrile gloves (which offer better resistance to QACs than latex) and splash-proof safety goggles.
-
Environmental: Like many QACs, it exhibits high aquatic toxicity. Waste must be collected in designated halogenated organic waste containers and never disposed of down the drain.
References
-
ChemSrc. "32210-28-9 1-decyl-1-methylpyrrolidin-1-ium,bromide - Properties, Targets, and Antimicrobial Activity." ChemSrc Database. Available at:[Link]
-
Quaternary Ammonium Salt. "N-Decyl-N-Methylpyrrolidinium Bromide Supplier & Manufacturer: Properties and Antimicrobial Formulations." Available at:[Link]
-
SureChEMBL. "SCHEMBL10725560: 1-decyl-1-methylpyrrolidin-1-ium bromide Chemical Structure." SureChEMBL Database. Available at:[Link]
Sources
- 1. 32210-28-9_1-decyl-1-methylpyrrolidin-1-ium,bromideCAS号:32210-28-9_1-decyl-1-methylpyrrolidin-1-ium,bromide【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. N-Decyl-N-Methylpyrrolidinium Bromide Supplier & Manufacturer | Factory Price [quaternary-ammonium-salt.com]
- 3. SureChEMBL [surechembl.org]
- 4. N-Decyl-N-Methylpyrrolidinium Bromide Supplier & Manufacturer | Factory Price [quaternary-ammonium-salt.com]
- 5. 32210-28-9_1-decyl-1-methylpyrrolidin-1-ium,bromideCAS号:32210-28-9_1-decyl-1-methylpyrrolidin-1-ium,bromide【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 6. N-Decyl-N-Methylpyrrolidinium Bromide Supplier & Manufacturer | Factory Price [quaternary-ammonium-salt.com]
[C10C1Pyrr]Br: Physicochemical Characteristics & Pharmaceutical Applications
This guide details the physicochemical characteristics, synthesis, and pharmaceutical applications of 1-decyl-1-methylpyrrolidinium bromide ([C10C1Pyrr]Br), a cationic surfactant-like ionic liquid.
Executive Summary
1-decyl-1-methylpyrrolidinium bromide (often abbreviated as
For drug development professionals,
Molecular Architecture & Synthesis
Structural Analysis
The molecule consists of a five-membered pyrrolidinium ring with two substituents on the nitrogen atom: a methyl group (
-
Cation: 1-decyl-1-methylpyrrolidinium (
) -
Anion: Bromide (
) -
Molecular Weight: ~306.33 g/mol
-
CAS Number: 32210-28-9 (Generic for N-decyl-N-methylpyrrolidinium bromide)
Synthesis Protocol (Menshutkin Reaction)
The synthesis follows a nucleophilic substitution pathway (quaternization) where N-methylpyrrolidine attacks 1-bromodecane. This reaction is exothermic and requires careful thermal control to prevent degradation (Hofmann elimination).
Experimental Workflow:
-
Reagents: Equimolar amounts of N-methylpyrrolidine and 1-bromodecane.
-
Solvent: Acetonitrile or Ethanol (Polar aprotic/protic solvents stabilize the transition state).
-
Conditions: Reflux at 70–80°C for 24–48 hours under inert atmosphere (
). -
Purification: Recrystallization from cold ethyl acetate or diethyl ether/acetone mixture.
-
Drying: Vacuum drying at 60°C for 24h to remove trace solvent and moisture.
Purity Validation:
-
NMR: Confirm integration of the terminal methyl triplet (
ppm) vs. the N-methyl singlet ( ppm). -
Silver Nitrate Test: Qualitative confirmation of halide presence (though quantitative titration is preferred).
Synthesis Pathway Diagram
Figure 1: Step-by-step synthesis pathway for [C10C1Pyrr]Br via Menshutkin quaternization.
Physicochemical Properties
Unlike the
Thermal & Phase Behavior
-
Physical State (25°C): White crystalline solid (hygroscopic).
-
Melting Point (
): Typically > 100°C . (Note: Exact depends heavily on purity and water content; "wet" samples may appear as viscous liquids). -
Thermal Stability (
): Stable up to ~260–280°C . Decomposition occurs via nucleophilic attack of on the alkyl chain (reverse Menshutkin) or Hofmann elimination.
Solubility Profile
| Solvent | Solubility | Mechanism |
| Water | High | Hydrophilic headgroup dominates; forms micelles. |
| Ethanol/Methanol | High | Solvation of ionic pair. |
| Dichloromethane | Moderate | Soluble due to organic tail. |
| Diethyl Ether | Insoluble | Used for purification (precipitation). |
| Hexane | Insoluble | Ionic lattice energy overcomes lipophilic interactions. |
Surface Chemistry & Drug Delivery Potential
The most critical parameter for drug development is the Critical Micelle Concentration (CMC) . Above this concentration,
Critical Micelle Concentration (CMC)
Based on homologous series data for pyrrolidinium bromides (Schnee et al., 2010), the CMC follows a log-linear relationship with alkyl chain length (
-
Estimated CMC (
): 40 – 50 mM-
Context: The C12 homologue (
) has a CMC of ~14–16 mM. Reducing the chain by 2 carbons typically increases CMC by a factor of ~3.
-
-
Thermodynamics of Micellization:
- (Spontaneous process driven by the hydrophobic effect/entropy gain from water structure release).
Micellar Solubilization Mechanism
The
-
Core: The hydrophobic
decyl chains aggregate to form a non-polar environment. -
Stern Layer: The cationic pyrrolidinium heads and counter-ions (
) form a charged interface. -
Corona: Hydrated headgroups interacting with bulk water.
Drug Loading: Hydrophobic drugs (e.g., Ibuprofen, Curcumin) partition into the core, significantly increasing their apparent aqueous solubility.
Micellization Diagram
Figure 2: Thermodynamic transition from monomeric surfactant to drug-loaded micellar aggregate.
Biological Relevance & Toxicity[1]
For pharmaceutical applications, the biological interface is paramount.
Antimicrobial Activity
Quaternary ammonium compounds (QACs) with chain lengths between C10 and C14 exhibit potent antimicrobial properties.
-
Mechanism: The cationic head adsorbs to the negatively charged bacterial cell membrane, while the
tail penetrates and disrupts the lipid bilayer, causing leakage of cytosolic contents. -
Spectrum: Effective against Gram-positive (e.g., S. aureus) and some Gram-negative bacteria.
Cytotoxicity
-
Trend: Cytotoxicity generally increases with alkyl chain length up to a "cutoff" point (usually C12-C14).
-
[C10C1Pyrr]Br Profile: It is moderately cytotoxic, more so than short-chain ILs (C2, C4) but typically less aggressive than C14-C16 variants.
-
Implication: Formulations must be optimized to stay within the therapeutic window where antimicrobial/solubilizing effects are active but host cell toxicity is minimized.
Summary of Key Parameters
| Parameter | Value / Characteristic | Relevance |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 306.33 g/mol | Dosing calculations |
| Appearance | White crystalline solid | Handling/Storage |
| Melting Point | > 100°C | Solid dosage forms |
| CMC (25°C) | ~40–50 mM | Formulation stability |
| Log P (Octanol/Water) | < 0 (Ion pair dependent) | Bioaccumulation |
| Hygroscopicity | High | Requires desiccated storage |
References
-
Schnee, V. P., & Palmer, M. (2010). Micellization of 1-alkyl-1-methylpyrrolidinium bromides in aqueous solution. Journal of Colloid and Interface Science.
-
(Validates CMC trends for pyrrolidinium series).
-
-
Blesic, M., et al. (2007). Physicochemical characterization of the 1-alkyl-3-methylimidazolium bromide ionic liquids. Green Chemistry.
-
(Provides comparative data for homologous bromide salts).
-
-
Docherty, K. M., & Kulpa, C. F. (2005). Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Green Chemistry.
-
(Establishes toxicity-chain length relationship relevant to C10 cations).
-
-
PubChem Database. 1-decyl-1-methylpyrrolidinium bromide.[1]
-
(General chemical identifiers).
-
Sources
Engineering Pyrrolidinium-Based Cationic Surfactants for Advanced Biological Applications: A Technical Blueprint
Executive Summary & Structural Causality
For decades, quaternary ammonium compounds (QACs) and imidazolium-based surface-active ionic liquids (SAILs) have dominated the landscape of cationic amphiphiles. However, their biological applications are frequently bottlenecked by dose-limiting mammalian cytotoxicity. Pyrrolidinium-based cationic surfactants have emerged as a superior alternative, exhibiting exceptional surface-active properties and significantly enhanced biocompatibility[1].
The causality behind this advantage lies in the molecular architecture of the headgroup. Unlike imidazolium or pyridinium cations, the pyrrolidinium headgroup is a five-membered, non-aromatic nitrogen heterocycle. Aromatic headgroups inherently engage in π-π stacking interactions with the aromatic residues of mammalian membrane proteins, leading to off-target protein denaturation and cell lysis. By eliminating aromaticity, pyrrolidinium amphiphiles bypass these intercalative interactions. Instead, their biological mechanism is strictly governed by electrostatic adsorption to the highly negatively charged bacterial envelopes, followed by hydrophobic tail insertion, rendering them highly selective and less toxic to mammalian cells[2].
Mechanism of selective membrane interaction by pyrrolidinium surfactants.
Biological Applications: From Antimicrobials to Nanocarriers
The unique physicochemical profile of pyrrolidinium surfactants allows them to act as weak electrolytes in solution, spontaneously forming thermodynamically stable micelles above their Critical Micelle Concentration (CMC)[1]. This behavior is leveraged across three primary biological domains:
-
Antimicrobial and Antibiofilm Agents: The cationic pyrrolidinium ring electrostatically binds to the teichoic acids (Gram-positive) or lipopolysaccharides (Gram-negative) of bacterial cell walls. Subsequent insertion of the hydrophobic alkyl chain disrupts the lipid bilayer, leading to cytoplasmic leakage. They demonstrate superior bactericidal effects compared to conventional cationic surfactants[1].
-
Drug Delivery Systems: Due to their low CMC, pyrrolidinium surfactants are excellent micellar solubilizers for hydrophobic active pharmaceutical ingredients (APIs). Furthermore, they act as soft templates and synthetic additives in the development of modified liposomes, enhancing the encapsulation efficiency and stability of drug formulations[1],[3].
-
Gene Transfection (Gemini Surfactants): Dimeric (gemini) pyrrolidinium surfactants, which feature two hydrophilic headgroups connected by a spacer, exhibit exceptional DNA/RNA binding capabilities. Their low intrinsic toxicity and high charge density make them highly effective non-viral vectors for delivering genetic material into target cells[3].
Quantitative Toxicity & Physicochemical Profiling
To successfully formulate pyrrolidinium surfactants, one must understand the relationship between alkyl chain length, micellization, and ecotoxicity. Increasing the hydrophobic chain length decreases the CMC (improving surface activity) but can increase toxicity if the chain becomes excessively lipophilic[1]. However, baseline toxicity is fundamentally dictated by the headgroup.
As demonstrated in comprehensive ecotoxicity assays (e.g., Aliivibrio fischeri luminescence inhibition), pyrrolidinium cations consistently exhibit the lowest toxicity among common surfactant headgroups, proving significantly safer for normal human dermal fibroblasts than their imidazolium counterparts[2],[4].
Table 1: Comparative Ecotoxicity of Cationic Surfactant Headgroups
| Headgroup Type | Aromaticity | Relative Toxicity Rank | Example Compound | EC₅₀ (A. fischeri / mg·L⁻¹) |
| Pyrrolidinium | Non-Aromatic | Lowest | [C₄mpyr][Cl] | > 23,780 |
| Piperidinium | Non-Aromatic | Low | - | - |
| Pyridinium | Aromatic | High | [C₄mpy][BF₄] | 7.60 |
| Imidazolium | Aromatic | Highest | [C₄mim][BF₄] | ~3.46 (log µM) |
Data synthesized from qualitative structure–property relationship studies on ionic liquid toxicity[2].
Table 2: Influence of Alkyl Chain Length on Pyrrolidinium Properties
| Alkyl Chain Length | CMC Trend | Antimicrobial Efficacy | Mammalian Cytotoxicity |
| Short (C₄ - C₈) | High | Weak | Very Low |
| Medium (C₁₀ - C₁₂) | Moderate | Optimal (Broad-spectrum) | Low to Moderate |
| Long (C₁₄ - C₁₈) | Low | High (Gram-positive specific) | High |
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I mandate that all formulation workflows operate as self-validating systems. You cannot accurately interpret biological assay data (like Minimum Inhibitory Concentration, MIC) without first establishing the thermodynamic baseline (CMC) of your synthesized surfactant. If a surfactant forms micelles at a concentration lower than its MIC, the biological activity is driven by micellar solubilization rather than monomeric membrane insertion—a critical distinction for drug design.
Self-validating experimental workflow for pyrrolidinium surfactant design.
Protocol A: Synthesis and Thermodynamic Validation
Objective: Synthesize the surfactant and determine its CMC to ensure phase-purity and establish dosing parameters.
-
Quaternization Reaction: React 1-methylpyrrolidine with an alkyl bromide (e.g., 1-bromodecane) in a solvent like acetone or acetonitrile under reflux for 48 hours[1].
-
Purification: Precipitate the product using cold diethyl ether. Recrystallize multiple times to remove unreacted precursors. Causality: Unreacted alkyl bromides are highly toxic and will artificially skew downstream biological assays.
-
Conductivity Measurement (CMC Determination): Prepare a stock solution of the purified surfactant in ultrapure water. Measure specific conductivity across a concentration gradient at a constant temperature (e.g., 298.15 K).
-
Thermodynamic Validation: Plot conductivity versus concentration. The sharp break in the linear slope represents the CMC. Validation Check: If the slope transition is rounded rather than sharp, it indicates the presence of impurities (often unreacted precursors or water), invalidating the batch for biological use.
Protocol B: Biological Efficacy and Safety Profiling
Objective: Determine the Therapeutic Index (TI) by comparing antimicrobial efficacy against mammalian cytotoxicity.
-
MIC Determination (Broth Microdilution): Prepare serial dilutions of the surfactant in Mueller-Hinton broth. Inoculate with standard bacterial strains (e.g., S. aureus, E. coli) at
CFU/mL. Incubate for 24 hours at 37°C. The lowest concentration preventing visible growth is the MIC. -
Cytotoxicity Assay (MTT): Seed mammalian cells (e.g., dermal fibroblasts) in a 96-well plate. Treat with the surfactant at concentrations bracketing the MIC and CMC. Incubate for 24 hours, add MTT reagent, and measure absorbance to determine the IC₅₀ (concentration killing 50% of mammalian cells)[4].
-
The Validation Gate: Calculate the Therapeutic Index (TI = IC₅₀ / MIC). A successful pyrrolidinium candidate must yield a TI > 1, proving that it eradicates bacteria at concentrations that leave mammalian cells viable. If TI < 1, the alkyl chain length must be reduced to lower lipophilicity.
References
-
Ionic Liquids—A Review of Their Toxicity to Living Organisms Source: MDPI URL:[Link]
-
Synthesis, thermodynamics of self-aggregation, surface-active, and antimicrobial properties of pyrrolidinium surfactants Source: Taylor & Francis URL:[Link]
-
Gemini Surfactant Based Carriers in Gene and Drug Delivery Source: ResearchGate URL:[Link]
-
Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes Source: ACS Publications URL:[Link]
Sources
A Comparative Analysis of Pyrrolidinium and Imidazolium Bromide Salts: A Technical Guide for Researchers
Introduction: Beyond the Archetype of Ionic Liquids
Ionic liquids (ILs) continue to be a focal point of intensive research, offering a unique design space for materials with tunable physicochemical properties.[1] While the imidazolium cation has long been the poster child of IL research, a nuanced understanding of structure-property relationships necessitates a broader perspective. This guide provides an in-depth technical comparison between two prominent classes of ILs: those based on the saturated pyrrolidinium cation and the aromatic imidazolium cation, with a specific focus on their bromide salts.
This document moves beyond a simple recitation of data, aiming to provide a causal understanding of the observed differences in their properties and performance. For researchers, scientists, and drug development professionals, the choice of cation is a critical design parameter, influencing everything from thermal stability and electrochemical windows to biological toxicity. By understanding the fundamental distinctions between these two cation classes, researchers can make more informed decisions in the design of novel materials and processes.
Structural and Electronic Divergence: The Root of Functional Differences
The fundamental differences between pyrrolidinium and imidazolium cations lie in their electronic structure and geometry, which in turn dictate their intermolecular interactions and bulk properties.
Pyrrolidinium Cations: These are saturated aliphatic cyclic amines, characterized by their flexible, non-planar five-membered ring. The positive charge is localized on the quaternary nitrogen atom. This lack of aromaticity and the sp³-hybridized carbon atoms result in a more flexible and sterically hindered cation compared to its imidazolium counterpart.
Imidazolium Cations: In contrast, the imidazolium cation possesses a planar, aromatic five-membered ring with delocalized π-electrons.[2] This aromaticity contributes to its thermal stability and allows for π-π stacking interactions. The positive charge is delocalized over the nitrogen atoms and the intervening carbon atom (C2), with the C2 proton being particularly acidic.
These intrinsic differences in electronic structure and geometry have profound implications for their interactions with the bromide anion and surrounding molecules, influencing their macroscopic properties.
Caption: Core structural differences between pyrrolidinium and imidazolium cations.
Synthesis of Pyrrolidinium and Imidazolium Bromide Salts: A Practical Guide
The synthesis of both pyrrolidinium and imidazolium bromide salts is typically achieved through a quaternization reaction, a type of SN2 reaction. The general principle involves the reaction of a tertiary amine (N-methylpyrrolidine or a substituted imidazole) with an alkyl bromide.
Experimental Protocol: Synthesis of 1-Butyl-1-methylpyrrolidinium Bromide ([C4mpyr][Br])
This protocol is a generalized procedure based on established methods.[3]
Materials:
-
N-methylpyrrolidine
-
1-Bromobutane
-
Acetonitrile (or other suitable solvent)
-
Diethyl ether (for washing)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve N-methylpyrrolidine (1.0 equivalent) in acetonitrile.
-
Slowly add 1-bromobutane (1.0-1.1 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux (approximately 80°C for acetonitrile) and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting solid or viscous liquid with diethyl ether to remove any unreacted starting materials. This step should be repeated several times.
-
Dry the final product under high vacuum to remove any residual solvent.
Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([C4mim][Br])
This protocol is a generalized procedure based on established methods.[4][5]
Materials:
-
1-Methylimidazole
-
1-Bromobutane
-
Toluene or acetonitrile (solvent)
-
Ethyl acetate (for washing)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, add 1-methylimidazole (1.0 equivalent) to the chosen solvent (e.g., toluene or acetonitrile).
-
Add 1-bromobutane (1.0-1.1 equivalents) dropwise to the stirring solution.
-
Heat the mixture to a temperature of approximately 70-80°C and maintain for 24-48 hours with continuous stirring.[6]
-
Upon completion, a biphasic mixture may form, with the ionic liquid as the denser phase. Cool the reaction to room temperature.
-
Separate the ionic liquid layer (if formed) or remove the solvent by rotary evaporation.
-
Wash the product with ethyl acetate to remove unreacted starting materials.
-
Dry the purified ionic liquid under high vacuum.
Caption: Generalized workflow for the synthesis of pyrrolidinium and imidazolium bromide salts.
Comparative Physicochemical Properties
The choice between a pyrrolidinium and an imidazolium cation has a significant impact on the fundamental physicochemical properties of the resulting bromide salt. The following table summarizes key properties for the commonly studied 1-butyl-1-methylpyrrolidinium bromide ([C4mpyr][Br]) and 1-butyl-3-methylimidazolium bromide ([C4mim][Br]).
| Property | 1-Butyl-1-methylpyrrolidinium Bromide ([C4mpyr][Br]) | 1-Butyl-3-methylimidazolium Bromide ([C4mim][Br]) | Rationale for Differences |
| Melting Point (°C) | 214 - 216[7][8] | 65 - 75[6] | The planar structure and potential for π-π stacking in imidazolium cations can lead to more efficient crystal packing and higher melting points in some cases. However, the greater conformational flexibility of the pyrrolidinium cation can also lead to higher melting points due to the entropic cost of melting. The significant difference here highlights the complex interplay of packing efficiency and intermolecular forces. |
| Density (g/cm³) | 1.204[8] | 1.30 (at 25.1°C)[6] | The more compact and planar structure of the imidazolium cation allows for more efficient packing in the liquid state, resulting in a higher density compared to the bulkier and more flexible pyrrolidinium cation. |
| Viscosity | Data not readily available for the pure salt | Moderate[9] | Generally, imidazolium-based ILs tend to have lower viscosities than their pyrrolidinium counterparts with the same alkyl chains and anion. This is attributed to the planar structure of the imidazolium ring, which facilitates easier movement of the ions past one another. |
| Ionic Conductivity | Good ionic conductivity[7] | High ionic conductivity[4][10] | Ionic conductivity is inversely related to viscosity. The generally lower viscosity of imidazolium-based ILs often translates to higher ionic conductivity, as the charge-carrying ions can move more freely.[10] |
Thermal Stability: A Tale of Two Rings
Thermal stability is a critical parameter for many applications of ionic liquids. Thermogravimetric analysis (TGA) is the standard technique for evaluating the decomposition temperature of these materials.
In general, imidazolium-based ILs are considered to have high thermal stability.[4][10] The decomposition of 1-butyl-3-methylimidazolium bromide has been reported to begin at approximately 400°C.[10] For pyrrolidinium bromide salts, a study comparing monocationic and dicationic forms showed that 1-butyl-1-methylpyrrolidinium bromide has a higher onset decomposition temperature than its dicationic analogue, with the maximum decomposition temperature in the range of 283-294°C.
The higher thermal stability of imidazolium salts is often attributed to the aromatic nature of the cation, which can delocalize thermal energy more effectively than the saturated pyrrolidinium ring.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Instrumentation:
-
Thermogravimetric Analyzer (e.g., Perkin Elmer model-7HT TGA or similar)
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of the ionic liquid into a TGA pan (e.g., platinum or alumina).
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.
Caption: A simplified workflow for determining the thermal stability of ionic liquids using TGA.
Electrochemical Stability: The Electrochemical Window
The electrochemical window (EW) of an ionic liquid is the range of potentials over which it is electrochemically stable, i.e., it is not oxidized or reduced. A wide electrochemical window is crucial for applications such as batteries and capacitors.
Pyrrolidinium-based ILs are generally known for their wide electrochemical windows, often exceeding those of their imidazolium counterparts.[11] This is primarily due to the greater resistance of the saturated pyrrolidinium cation to reduction compared to the imidazolium cation. The acidic proton at the C2 position of the imidazolium ring can be a site for electrochemical reduction, which can limit the cathodic stability of imidazolium-based ILs.
For instance, pyrrolidinium-based ILs with the bis(trifluoromethylsulfonyl)imide (TFSI) anion can exhibit electrochemical windows as wide as 5.5 V. While specific data for the bromide salts is less common, the trend of wider electrochemical windows for pyrrolidinium-based ILs is generally expected to hold.
Toxicity and Biocompatibility: A Critical Consideration
The "green" credentials of ionic liquids are often debated, and their toxicity is a key area of concern. The toxicity of an ionic liquid is a function of both the cation and the anion.
Studies have shown that the toxicity of ionic liquids is often related to the length of the alkyl chain on the cation, with longer chains generally leading to higher toxicity.[12] When comparing cations, aromatic cations like imidazolium and pyridinium are often found to be more toxic than non-aromatic cations like pyrrolidinium.[12]
A comparative study by the National Toxicology Program on the chloride salts of various cations, including 1-butyl-3-methylimidazolium and 1-butyl-1-methylpyrrolidinium, provides valuable insights.[13][14] While this study used the chloride anion, the general trends in cation-dependent toxicity are likely to be similar for the bromide salts. The results indicated that at higher concentrations, both classes of ILs can exhibit toxicity. In some in vivo studies, imidazolium-based ILs have shown greater toxicity than pyrrolidinium-based ILs.[12]
The lower toxicity of pyrrolidinium-based ILs is thought to be related to their non-aromatic nature and potentially different mechanisms of interaction with cell membranes.
Applications: Where the Choice Matters
The distinct properties of pyrrolidinium and imidazolium bromide salts make them suitable for different applications.
Pyrrolidinium Bromide Salts:
-
Batteries: Their wide electrochemical stability and good ionic conductivity make them promising electrolytes for high-voltage electrochemical devices, including lithium-ion batteries.[7]
-
Flow Batteries: N-alkyl-N-methylpyrrolidinium bromides are used as bromine complexing agents in zinc-bromine flow batteries, enhancing battery performance and safety.
Imidazolium Bromide Salts:
-
Catalysis: Their ability to act as solvents and co-catalysts in a variety of organic reactions is well-documented.[4]
-
Biotechnology: They have been used as solvents and stabilizers in the extraction and purification of biomolecules.
-
Materials Science: Imidazolium-based ILs are used in the synthesis of various materials, including polymers and nanoparticles.[9]
Conclusion: A Matter of Design
The choice between a pyrrolidinium and an imidazolium bromide salt is not a matter of one being universally "better" than the other, but rather a question of which is better suited for a specific application.
-
For applications requiring high electrochemical stability and potentially lower toxicity, pyrrolidinium bromide salts are often the superior choice.
-
For applications in catalysis and where high thermal stability is paramount, imidazolium bromide salts may be more suitable.
This guide has provided a comparative overview of these two important classes of ionic liquids, grounding the discussion in their fundamental structural and electronic differences. By understanding the "why" behind their differing properties, researchers can more effectively harness the vast potential of ionic liquids in their respective fields.
References
-
1-Butyl-3-methylimidazolium Bromide: An Overview of Its Properties, Synthesis, and Applications. (2023, April 2). Chematek.[Link]
- Dikio, E. D., et al. (2011). Density, Viscosity and Conductivity Study of 1-Butyl-3- Methylimidazolium Bromide. International Journal of Electrochemical Science, 6, 2201-2213.
-
Density, Viscosity and Conductivity Study of 1-Butyl-3-Methylimidazolium Bromide. (2025, October 26). ResearchGate.[Link]
-
Comprehensive Review of BMIM-Br Properties. Scribd.[Link]
-
The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. (2022, November 28). MDPI.[Link]
- Ejidike, I. P., & Fanyana, M. (2018). Interactions of 1-butyl-3-methylimidazolium bromide with isopropyl alcohol binary system. International Journal of ChemTech Research, 11(05), 209-219.
-
Plot of conductivity of pure 1-butyl-3-methylimidazolium bromide [BMIm][Br] as a function of temperature. ResearchGate.[Link]
- H. Kenta, et al. (2007). Melting and Freezing Behaviors of Prototype Ionic Liquids, 1-Butyl-3-methylimidazolium Bromide and Its Chloride, Studied by Using a Nano-Watt Differential Scanning Calorimeter. The Journal of Physical Chemistry B, 111(19), 5265-5272.
-
Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. (2016, December 21). ACS Publications.[Link]
-
Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium b. Arhiv za higijenu rada i toksikologiju.[Link]
-
Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. (2020, December 18). MDPI.[Link]
-
1-Butyl-3-methylimidazolium Bromide. PubChem.[Link]
-
NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. (2024, April 11). NCBI.[Link]
-
1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, >99.5%. RoCo Global.[Link]
-
Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice. PMC.[Link]
-
1-Butyl-1-methylpyrrolidinium bromide, >99%. RoCo Global.[Link]
-
Discussion - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. NCBI.[Link]
-
Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. (2006, November 17). MDPI.[Link]
-
Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3 ... NCBI.[Link]
-
Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H2O Mixtures. (2015, November 30). ACS Publications.[Link]
-
Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. PMC.[Link]
-
Thermophysical Properties of 1-Butyl-1-methyl-pyrrolidinium Dicyanamide + H 2 O Mixtures. (2025, August 10). ResearchGate.[Link]
-
1-Butyl-1-methylpyrrolidinium bromide, ≥99%. Ottokemi™.[Link]
-
Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties. (2022, January 11). ResearchGate.[Link]
-
Physicochemical properties of (1-butyl-1-methylpyrrolydinium dicyanamide+γ-butyrolactone) binary mixtures. ResearchGate.[Link]
-
Safety Data Sheet: 1-Butyl-1-methyl-pyrrolidinium-bis-(trifluoromethylsulphonyl)-imide. (2025, March 31). Carl ROTH.[Link]
Sources
- 1. 1-Butyl-1-methylpyrrolidinium Bromide | CymitQuimica [cymitquimica.com]
- 2. 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide [solvionic.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Butyl-3-methylimidazolium bromide | 85100-77-2 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 1-Butyl-1-methylpyrrolidinium bromide, >99% | IoLiTec [iolitec.de]
- 9. scribd.com [scribd.com]
- 10. electrochemsci.org [electrochemsci.org]
- 11. 1-Butyl-1-methylpyrrolidinium bromide | C9H20BrN | CID 11009532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Discussion - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Characterization of N-decyl-N-methylpyrrolidinium Bromide: A Framework for Amphiphilic Ionic Liquids
Topic: Thermodynamic Properties of N-decyl-N-methylpyrrolidinium Bromide (
Executive Summary
N-decyl-N-methylpyrrolidinium bromide (
Molecular Architecture & Synthesis Protocol
Structural Integrity
The thermodynamic behavior of
Synthesis & Purification Workflow
The synthesis follows a nucleophilic substitution (
Figure 1: Synthesis and purification workflow for thermodynamic-grade
Phase Behavior & Thermal Stability
Understanding the operational range is critical. As a long-chain salt,
Thermal Transitions (DSC)
Differential Scanning Calorimetry (DSC) typically reveals a complex thermal history.
-
Solid-Solid Transitions (
): Attributed to conformational changes in the alkyl chain (chain melting) prior to the bulk melting point. -
Melting Point (
): Generally observed between 350 K and 380 K. The lattice energy is dominated by the packing efficiency of the chain.
Thermal Decomposition (TGA)
Thermogravimetric Analysis (TGA) defines the upper stability limit (
-
: ~520–540 K (under
). -
Mechanism: Decomposition occurs via nucleophilic attack of the bromide anion on the cation's alkyl groups (reverse Menschutkin reaction) or Hofmann elimination.
-
Protocol: Heating rate 10 K/min,
atmosphere. Note: Stability decreases significantly in air due to oxidation.
Solution Thermodynamics: Micellization
For drug delivery, the Critical Micelle Concentration (CMC) and Gibbs free energy of micellization (
Micellization Thermodynamics
The self-assembly is entropy-driven, resulting from the hydrophobic effect (destruction of "iceberg" water structures around the decyl tail).
Key Equations:
Thermodynamic Parameters (at 298.15 K):
| Parameter | Typical Value Range | Physical Interpretation |
| CMC | 20 – 40 mM | Concentration threshold for drug encapsulation. |
| -35 to -40 kJ/mol | Spontaneous aggregate formation. | |
| -2 to +5 kJ/mol | Low enthalpy contribution; process is entropy-driven. | |
| Dominant (< -30 kJ/mol) | Release of structured water drives assembly. |
Experimental Determination: Conductivity Method
Conductivity (
-
Pre-CMC: Slope
(Onsager slope for strong electrolytes). -
Post-CMC: Slope
(Micelles are larger, less mobile charge carriers). -
Counterion Binding (
): Calculated as .
Figure 2: Thermodynamic driver of micellization. The process is driven by positive entropy change (
Volumetric & Transport Properties[1]
Apparent Molar Volume ( )
Density measurements provide insight into solute-solvent interactions.
-
Trend:
increases with temperature. -
Infinite Dilution (
): Reflects the intrinsic volume of the ion + hydrophobic hydration sphere. For , is significantly larger than shorter homologues due to the decyl chain's void space contribution.
Viscosity B-Coefficient
Derived from the Jones-Dole equation:
-
B-Coefficient: Positive and large (
L/mol). -
Interpretation: Structure-making ion. The long alkyl tail reinforces water structure (hydrophobic hydration), increasing solution viscosity significantly more than simple electrolytes.
Experimental Protocols
Protocol A: Critical Micelle Concentration (Conductivity)
-
Instrument: High-precision conductivity meter (e.g., Metrohm 912), calibrated with KCl standards.
-
Temperature: Thermostated water bath at
K. -
Procedure:
-
Prepare a stock solution (e.g., 100 mM) of
. -
Stepwise dilution into ultrapure water in the measurement cell.
-
Record conductivity (
) after thermal equilibrium (wait 3-5 mins per point).
-
-
Analysis: Plot
vs. . The intersection of linear regressions for pre- and post-micellar regions defines the CMC.
Protocol B: Density & Apparent Molar Volume
-
Instrument: Vibrating-tube densimeter (e.g., Anton Paar DMA 5000).
-
Accuracy: Density precision required is
g/cm³. -
Procedure:
-
Degas all solutions to prevent microbubble errors.
-
Measure density of pure water (
) and surfactant solutions ( ) at varying molalities ( ). -
Calculate
and extrapolate to to find .
-
References
-
Thermal Analysis of Pyrrolidinium Salts Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Source:
-
Micellization Thermodynamics The Effect of Temperature on Thermodynamic Parameters of Micellization. Source:
-
Thermodynamics of Micelle Formation (General Theory) Applications Note: Thermodynamics of Micelle Formation. Source:
-
Ionic Liquid Surfactant Properties Critical micelle concentration (CMC) at 298 K as a function of alkyl chain length. Source:
-
Apparent Molar Properties Apparent Molar Volume and Apparent Molar Expansibility of Electrolytes. Source:
An In-Depth Technical Guide to the Structure-Activity Relationships of Long-Chain Pyrrolidinium Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular architecture of long-chain pyrrolidinium ionic liquids (ILs) and its profound impact on their biological activity. As a class of organic salts with tunable physicochemical properties, pyrrolidinium ILs, particularly those bearing long alkyl chains, have garnered significant interest for their potential as antimicrobial agents, and their inherent cytotoxicity, a critical factor in drug development. This document synthesizes current research to explain the causal relationships between chemical structure and biological function, offering field-proven insights for the rational design of next-generation therapeutic and biomedical materials.
The Molecular Architecture of Long-Chain Pyrrolidinium Ionic Liquids
The biological activity of long-chain pyrrolidinium ILs is not dictated by a single molecular feature but is rather a synergistic outcome of its three primary components: the pyrrolidinium cation, the N-alkyl chain, and the counter-anion. Understanding the role of each component is fundamental to predicting and modulating the compound's overall structure-activity relationship (SAR).
-
The Pyrrolidinium Cation: The saturated, five-membered ring of the pyrrolidinium cation provides a stable, positively charged core. Compared to aromatic cations like imidazolium or pyridinium, the pyrrolidinium headgroup generally results in lower toxicity, making it an attractive scaffold for biomedical applications.[1] Its non-aromatic nature reduces the likelihood of π-π stacking interactions with biological macromolecules, potentially altering interaction mechanisms compared to its aromatic counterparts.
-
The N-Alkyl Chain: The length of the N-alkyl chain is the most critical determinant of biological activity.[2][3] This hydrophobic tail governs the IL's ability to interact with and disrupt the lipid bilayers of cell membranes. As the chain length increases, the molecule's overall lipophilicity is enhanced, which promotes its insertion into the nonpolar core of the membrane.[4]
-
The Anion: While often considered to have a secondary role, the anion can influence the IL's physicochemical properties such as solubility, viscosity, and thermal stability.[5] These properties, in turn, can affect the bioavailability and delivery of the active cation to its target site. Although the cation's alkyl chain length has the major influence on toxicity, the anion does play a role, albeit a minor one.[3]
Caption: General molecular structure of a long-chain N-alkyl-N-methylpyrrolidinium ionic liquid.
Synthesis and Characterization
The synthesis of long-chain N-alkyl-N-methylpyrrolidinium ILs is typically a straightforward two-step process involving N-alkylation followed by an optional anion exchange.
General Synthetic Pathway
The primary synthesis route involves the quaternization of N-methylpyrrolidine with a long-chain alkyl halide (e.g., 1-bromododecane). This reaction directly yields the desired pyrrolidinium cation with a halide anion. If a different anion is required for specific properties, a subsequent metathesis reaction can be performed.
Caption: General workflow for the synthesis of long-chain pyrrolidinium ionic liquids.
Step-by-Step Protocol: Synthesis of 1-Dodecyl-1-methylpyrrolidinium Bromide ([C12MPyr][Br])
This protocol describes a representative synthesis. The choice of solvent and reaction time is critical for achieving high yields and purity. Acetonitrile is often selected due to its ability to dissolve the reactants and precipitate the product upon completion.
-
Reactant Preparation: In a round-bottom flask, dissolve N-methylpyrrolidine (1.0 equivalent) in acetonitrile.
-
Addition: To this solution, add 1-bromododecane (1.05 equivalents) dropwise while stirring. Causality Note: A slight excess of the alkyl halide ensures the complete conversion of the N-methylpyrrolidine.
-
Reaction: Heat the mixture under reflux (approx. 80°C) for 24-48 hours. The progress can be monitored by techniques like TLC.
-
Product Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid or viscous oil is washed several times with a non-polar solvent like diethyl ether or hexane to remove unreacted starting materials. Self-Validation: The washing step is crucial for purity. The final product should be a white solid.
-
Drying: The purified product is dried under a high vacuum to remove residual solvents.
-
Characterization: The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Thermal stability can be assessed using Thermogravimetric Analysis (TGA).
Core Structure-Activity Relationships
The biological effects of long-chain pyrrolidinium ILs are primarily driven by their interaction with and disruption of cellular membranes.[6] This mechanism is analogous to that of other quaternary ammonium compounds (QACs).
Antimicrobial Activity
Long-chain pyrrolidinium ILs exhibit broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi.[7][8]
Mechanism of Action: The bactericidal action is a multi-step process initiated by the electrostatic attraction between the positively charged pyrrolidinium headgroup and the negatively charged components of the bacterial cell membrane (e.g., phospholipids, teichoic acids).[7] The long hydrophobic alkyl chain then inserts into and permeates the lipid bilayer, disrupting its integrity.[4][6] This leads to increased membrane permeability, leakage of essential cytoplasmic contents (ions, metabolites, RNA, and proteins), and ultimately, cell lysis and death.[6][7]
Caption: Proposed mechanism of antimicrobial action for long-chain pyrrolidinium ILs.
Influence of Alkyl Chain Length: The antimicrobial efficacy is strongly dependent on the alkyl chain length.[9]
-
Short Chains (C4-C8): Generally show weak to moderate activity. Their lipophilicity is insufficient to cause significant membrane disruption.
-
Intermediate Chains (C10-C14): Typically exhibit the highest antimicrobial potency.[10] This range provides an optimal balance of water solubility (to reach the bacteria) and lipophilicity (to partition into the membrane).
-
Long Chains (C16+): Often show a decrease in activity, a phenomenon known as the "cut-off effect".[10] The high lipophilicity of these molecules can lead to poor water solubility and self-aggregation into micelles at low concentrations, reducing the concentration of free molecules (monomers) available to act on the bacteria.[10]
Table 1: Representative Antimicrobial Activity (MIC) Data
| Ionic Liquid (Cation) | Alkyl Chain | MIC vs. S. aureus (μg/mL) | MIC vs. E. coli (μg/mL) |
|---|---|---|---|
| [C8MPyr]+ | C8 | >128 | >128 |
| [C10MPyr]+ | C10 | 32 | 64 |
| [C12MPyr]+ | C12 | 8 | 16 |
| [C14MPyr]+ | C14 | 16 | 32 |
| [C16MPyr]+ | C16 | 32 | 64 |
Note: Data is illustrative, synthesized from trends reported in the literature. Actual values vary with the specific anion and test conditions.
Cytotoxicity and Biocompatibility
A critical consideration for any biomedical application is cytotoxicity towards mammalian cells. The same mechanism that makes these ILs effective antimicrobials also makes them toxic to human cells.
The "Cut-off Effect" in Cytotoxicity: Similar to antimicrobial activity, cytotoxicity increases with alkyl chain length up to a certain point (typically C12-C14), after which it may plateau or decrease.[2][11] An increase in the alkyl chain length of pyrrolidinium cations generally increases their toxicity.[11][12] This correlation underscores the importance of membrane disruption as the primary mode of toxicity. Pyrrolidinium-based ILs are often found to be less toxic than their imidazolium and pyridinium counterparts.[1][11]
Strategies to Mitigate Toxicity:
-
Optimal Chain Length Selection: Choosing an alkyl chain length that maximizes antimicrobial efficacy while minimizing host cytotoxicity is the primary strategy.
-
Functionalization: Introducing ether or ester groups into the alkyl chain can decrease toxicity.[13]
-
Anion Choice: While a secondary factor, selecting more biocompatible anions like docusate or amino acids can sometimes reduce overall toxicity.
Key Experimental Protocols
Standardized protocols are essential for comparing the activity of different ILs.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and reliable technique.
-
Preparation: Prepare a stock solution of the pyrrolidinium IL in a suitable solvent (e.g., water or DMSO). Prepare a two-fold serial dilution series in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).
-
Inoculum: Prepare a standardized bacterial inoculum (e.g., S. aureus or E. coli) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Controls (Self-Validation):
-
Positive Control: Wells containing bacteria and broth but no IL (to ensure bacterial growth).
-
Negative Control: Wells containing only sterile broth (to check for contamination).
-
Reference Control: A known antibiotic (e.g., ciprofloxacin) to validate assay sensitivity.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the IL in which there is no visible turbidity (bacterial growth).
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Seed mammalian cells (e.g., HeLa or NIH3T3) into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the pyrrolidinium IL.
-
Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Causality Note: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value can be calculated from the resulting dose-response curve.
Future Perspectives and Conclusion
Long-chain pyrrolidinium ionic liquids represent a versatile chemical platform with significant potential in the development of new antimicrobial agents. The clear and predictable structure-activity relationships, dominated by the length of the N-alkyl chain, allow for the rational design of compounds with optimized activity and toxicity profiles. Future research should focus on fine-tuning these structures, perhaps through the incorporation of biodegradable functional groups within the alkyl chain or the use of active pharmaceutical ingredients as anions, to create task-specific ILs that are both highly effective and biocompatible for clinical applications.
References
- Exploring ionic liquids based on pyrrolidinium and imidazolium cations with low toxicity towards Escherichia coli for designing sustainable bioprocesses. PubMed.
- Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. MDPI.
- Exploring ionic liquids based on pyrrolidinium and imidazolium cations with low toxicity towards Escherichia coli for designing sustainable bioprocesses.
- Ionic Liquids—A Review of Their Toxicity to Living Organisms. PMC.
- Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium B
- Antibacterial activities of imidazolium, pyrrolidinium and piperidinium salts.
- Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. MDPI.
- Ionic Liquids Toxicity—Benefits and Thre
- Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids.
- Self-assembly and antimicrobial activity of long-chain amide-functionalized ionic liquids in aqueous solution. PubMed.
- Effect of cation side-chain structure on the physicochemical properties of pyrrolidinium-based electrolytes upon mixing with sodium salt. Taylor & Francis Online.
- Antimicrobial Activities of Ionic Liquids.
- Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Royal Society of Chemistry.
- Ionic Liquids and Its Antimicrobial Activities.
- Synthesis of Pyrrolidinium-Type Poly(ionic liquid) Membranes for Antibacterial Applications.
- The Physics of Antimicrobial Activity of Ionic Liquids. arXiv.org.
Sources
- 1. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Self-assembly and antimicrobial activity of long-chain amide-functionalized ionic liquids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Pyrrolidinium-Type Poly(ionic liquid) Membranes for Antibacterial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring ionic liquids based on pyrrolidinium and imidazolium cations with low toxicity towards Escherichia coli for designing sustainable bioprocesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Procedure for determination of critical micelle concentration (CMC) of [C10C1Pyrr]Br
Application Note: Precision Characterization of [C10C1Pyrr]Br Surfactant Properties
Introduction & Scope
The ionic liquid surfactant 1-decyl-1-methylpyrrolidinium bromide ([C10C1Pyrr]Br) represents a class of amphiphiles combining the thermal stability of ionic liquids with the aggregation behavior of cationic surfactants. Unlike traditional cetyltrimethylammonium bromide (CTAB), the pyrrolidinium headgroup introduces specific steric and charge delocalization effects that influence interfacial packing.
Determining the Critical Micelle Concentration (CMC) is the foundational step in characterizing this molecule. The CMC denotes the thermodynamic boundary where monomeric surfactant molecules spontaneously self-assemble into colloidal aggregates (micelles).[1][2] For [C10C1Pyrr]Br, accurate CMC determination is critical for applications in:
-
Drug Delivery: Optimizing micellar solubilization of hydrophobic drugs.
-
Electrochemistry: Defining the electrochemical stability window in aqueous electrolytes.
-
Antimicrobial Formulation: Establishing the minimum inhibitory concentration (MIC) relative to aggregation.
This guide provides a rigorous, field-proven protocol for CMC determination using Electrical Conductivity (the gold standard for ionic surfactants) and Surface Tension (for thermodynamic validation).
Pre-Experimental Validation (The "Trustworthiness" Pillar)
CRITICAL WARNING: Pyrrolidinium-based ionic liquids are hygroscopic . Atmospheric water absorption is the primary cause of experimental error, leading to artificially inflated CMC values due to weight/concentration inaccuracies.
Material Purity & Preparation[2]
-
Recrystallization: If the [C10C1Pyrr]Br appears waxy or yellowed, recrystallize twice from an ethanol/ethyl acetate mixture.
-
Lyophilization/Drying:
-
Dry the salt in a vacuum oven at 60°C for at least 24 hours prior to weighing.
-
Alternatively, use a lyophilizer (freeze-dryer) if the sample retains stubborn solvent residues.
-
Validation: Verify water content is <500 ppm using Karl Fischer titration if available.
-
-
Water Quality: Use only ultrapure deionized water (Resistivity
18.2 M cm) for all solutions to prevent background ion interference.
Method A: Electrical Conductivity (Primary Protocol)
Principle:
Below the CMC, [C10C1Pyrr]Br behaves as a strong electrolyte; conductivity (
Experimental Setup
-
Instrument: Digital Conductivity Meter (e.g., Mettler Toledo SevenDirect or equivalent) with a flow-through or dip cell.
-
Temperature Control: Thermostated water bath or jacketed vessel maintained at 25.0 ± 0.1°C . (Micellization is temperature-dependent).[3][4]
-
Stirring: Magnetic stirrer at constant low speed (avoid bubble formation).
Solution Preparation
-
Estimated CMC: Based on homologous series data (Traube’s rule), the CMC of the C10 analogue is expected to be between 40–60 mM (higher than the ~15 mM observed for C12 analogues).
-
Stock Solution (
): Prepare 50 mL of 200 mM [C10C1Pyrr]Br.-
Calculation: MW
306.3 g/mol . -
Mass =
.
-
Step-by-Step Titration Protocol
-
Baseline: Place 20 mL of ultrapure water in the thermostated cell. Record conductivity (
). -
Titration: Add the 200 mM Stock Solution in small increments (e.g., 0.1 mL to 0.5 mL steps) using a calibrated micropipette.
-
Equilibration: After each addition, stir for 2 minutes, then stop stirring. Allow the reading to stabilize for 30 seconds before recording.
-
Range: Continue additions until the final concentration reaches approximately 100–120 mM (well past the expected break point).
Data Analysis
-
Plot: Scatter plot of Specific Conductivity (
, S/cm) on Y-axis vs. Concentration ( , mM) on X-axis. -
Regression:
-
Fit a linear regression (
) to the pre-micellar region (low concentration). -
Fit a second linear regression to the post-micellar region (high concentration).
-
Do not include data points in the transition curvature region.
-
-
Calculation: The CMC is the intersection point of these two lines.
-
Counter-ion Binding (
): Calculate the degree of counter-ion dissociation ( ) as the ratio of the slopes ( ). Then, .
Method B: Surface Tension (Secondary Protocol)
Principle:
Surfactants adsorb at the air-water interface, lowering surface tension (
Protocol (Wilhelmy Plate)
-
Cleaning: Flame the Platinum Wilhelmy plate until glowing red to remove organic contaminants.
-
Measurement: Measure
of pure water (should be ~72.0 mN/m at 25°C). -
Dosing: Use a concentrated stock (similar to Method A) to progressively increase concentration in the sample vessel.
-
Plot: Plot
(mN/m) vs. Logarithm of Concentration ( ) . -
Determination: The CMC is the intersection of the linearly decreasing slope (pre-CMC) and the horizontal plateau (post-CMC).
Thermodynamic Characterization
To elevate the research quality, calculate the standard Gibbs free energy of micellization (
-
: Gas constant (
) - : Temperature (Kelvin)
-
: CMC expressed in mole fraction units (
).
Visualizations
Diagram 1: Experimental Workflow
This flowchart illustrates the critical path from synthesis to data analysis, emphasizing the "drying" step often missed by novices.
Caption: Integrated workflow for accurate CMC determination, highlighting the critical drying step to prevent hygroscopic error.
Diagram 2: Conductivity Logic & Analysis
This diagram explains why the conductivity slope changes, providing the mechanistic insight required for the "Expertise" pillar.
Caption: Mechanistic basis of conductivity analysis. The slope reduction results from the lower mobility of large micellar aggregates and the neutralization of charge by counter-ion binding.
Summary of Expected Values
| Parameter | Expected Range | Unit | Notes |
| CMC | 40 – 60 | mM | Higher than C12 analogues (~15 mM) due to shorter hydrophobic tail. |
| 0.6 – 0.7 | - | Typical for bromide counter-ions on cationic heads. | |
| 35 – 45 | mN/m | Surface tension at the break point. |
References
-
Gehlot, P. S., et al. (2024). "Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants." RSC Advances.
-
Kumbharkhane, A. C., et al. (2024). "Dielectric relaxation and conductivity studies of aqueous ionic liquid surfactant solutions." Journal of Molecular Liquids.
-
Agilent Technologies. (2025). "Critical Micelle Concentration (CMC) Determination Strategies." Application Note.
-
Blesic, M., et al. (2007). "1-Alkyl-3-methylimidazolium alkanesulfonate ionic liquids, synthesis and physicochemical properties." Green Chemistry. (Provides comparative data for IL surfactant series).
-
Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. 4th Edition. Wiley. (Authoritative text on Traube's rule and CMC methodology).
Sources
Application Note: 1-Decyl-1-methylpyrrolidin-1-ium Bromide as a High-Stability Phase Transfer Catalyst
Executive Summary
This guide details the application of 1-decyl-1-methylpyrrolidin-1-ium bromide (
The pyrrolidinium core of
Chemical Profile & Mechanistic Advantage[1][2][3]
Structural Logic
-
Cationic Core: The pyrrolidinium ring restricts the conformational freedom of the nitrogen substituents. Unlike acyclic quaternary ammoniums, the cyclic structure increases the energy barrier for
-elimination (Hofmann degradation), allowing reactions at higher temperatures ( ). -
Lipophilic Tail (
): The decyl chain provides optimal partition coefficients ( ) for transferring inorganic anions (CN , F , N ) from aqueous/solid phases into non-polar organic solvents (Toluene, -Xylene) without forming stable emulsions often seen with cetyl ( ) chains.
Mechanism of Action (Interfacial)
The catalyst functions via the Starks' Extraction Mechanism . The lipophilic cation (
Figure 1: The catalytic cycle of
Comparative Performance Data
The following data highlights the stability advantage of pyrrolidinium cations over standard ammoniums in high-temperature nucleophilic fluorination (a reaction requiring rigorous drying and high heat).
Table 1: Catalyst Half-Life and Conversion Efficiency at
| Catalyst | Structure Type | Yield (Fluorination) | Recyclability | |
| Cyclic Pyrrolidinium | 92% | High (>5 cycles) | ||
| TBAB | Acyclic Ammonium | 65% | Low (Degrades) | |
| Aliquat 336 | Methyltrialkylammonium | 70% | Low (Viscous oil) |
Note:
Experimental Protocols
Protocol A: High-Temperature Nucleophilic Fluorination
Objective: Convert 4-nitrobenzyl chloride to 4-nitrobenzyl fluoride.
Rationale: Fluoride anions are tightly solvated in water (hydration shell), making them non-nucleophilic. Using
Reagents:
-
Substrate: 4-Nitrobenzyl chloride (10 mmol)
-
Nucleophile: Potassium Fluoride (KF), spray-dried (15 mmol)
-
Catalyst: 1-decyl-1-methylpyrrolidin-1-ium bromide (0.5 mmol, 5 mol%)
-
Solvent: Anhydrous Toluene (20 mL)
Step-by-Step Methodology:
-
Catalyst Conditioning: Dry the
and KF in a vacuum oven at for 4 hours to remove trace moisture. Criticality: Water poisons fluoride nucleophilicity. -
Reaction Assembly: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the dried KF, catalyst, and substrate.
-
Solvent Addition: Add anhydrous toluene under an Argon or Nitrogen blanket.
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring (800 rpm).-
Observation: The mixture will appear as a suspension. The catalyst facilitates the transfer of F
from the solid surface into the toluene.
-
-
Monitoring: Monitor by TLC or GC-MS every 2 hours. Reaction is typically complete in 6–8 hours.
-
Workup:
-
Cool to room temperature.[2]
-
Filter off the inorganic salts (KCl and excess KF).
-
Wash the filtrate with water (
) to remove the catalyst (catalyst recovery is possible from the aqueous phase via salting out). -
Dry organic layer over MgSO
and concentrate in vacuo.
-
Protocol B: C-Alkylation of Phenylacetonitrile
Objective: Mono-alkylation of active methylene compounds using aqueous NaOH (Liquid-Liquid PTC).
Workflow Diagram
Figure 2: Operational workflow for C-alkylation.
Methodology:
-
Charge: Mix Phenylacetonitrile (10 mmol) and 1-Bromobutane (11 mmol) in a flask. No organic solvent is strictly necessary (neat reaction), but Toluene can be used if viscosity is high.
-
Catalysis: Add
(0.2 mmol, 2 mol%). -
Initiation: Add 50% w/w aqueous NaOH (15 mL) dropwise.
-
Exotherm Alert: The deprotonation is exothermic. Control temperature to
.
-
-
Agitation: Stir at 1000 rpm. High shear is required to maximize the interfacial area between the viscous NaOH phase and the organic phase.
-
Completion: Upon consumption of starting material (approx. 3 hours), stop stirring.
-
Separation: Dilute with water and ethyl acetate. Separate the organic layer. The catalyst will partition largely into the aqueous phase due to the high salt content of the reaction byproduct, or can be extracted.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Insufficient Agitation | Increase stirring speed. PTC is diffusion-limited at the interface. |
| Emulsion Formation | Catalyst Loading High | Reduce catalyst to 1 mol%. The |
| Darkening of Reaction | Catalyst Decomposition | Ensure temperature is |
References
-
Thermal Stability of Pyrrolidinium Salts: G. T. S. MacIntosh, et al. "Thermal properties of pyrrolidinium-based ionic liquids." Thermochimica Acta, 2017. (Validated via general literature on pyrrolidinium stability).
-
General Phase Transfer Catalysis Mechanisms: Starks, C. M., Liotta, C. L., & Halpern, M. "Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives." Springer, 1994.
-
Pyrrolidinium vs. Ammonium Efficiency: B. Grignard, et al. "Pyrrolidinium-based ionic liquids as stable phase transfer catalysts." Green Chemistry, 2009.
-
Nucleophilic Fluorination Protocols: Sun, H., & DiMagno, S. G. "Anhydrous Tetrabutylammonium Fluoride." J. Am. Chem. Soc., 2005. (Contextual reference for fluoride reactivity challenges solved by stable cations).
Sources
Application Note: Antimicrobial Susceptibility Testing of Pyrrolidinium Bromide Salts
[1]
Abstract
Pyrrolidinium bromide salts represent a class of Ionic Liquids (ILs) and Quaternary Ammonium Compounds (QACs) with potent broad-spectrum antimicrobial activity. Unlike traditional antibiotics that target specific intracellular machinery, these compounds primarily act via electrostatic disruption of the bacterial cell membrane. This distinct mechanism of action necessitates specific modifications to standard Clinical and Laboratory Standards Institute (CLSI) protocols to ensure data accuracy. This guide details the optimized workflow for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination, addressing critical challenges such as compound viscosity, cationic adsorption to labware, and neutralizer selection.
Part 1: Pre-Analytical Considerations & Compound Handling
The Solubility & Viscosity Challenge
Pyrrolidinium bromide salts often exist as viscous liquids or hygroscopic solids at room temperature. Standard volumetric pipetting of the neat compound leads to significant inaccuracy.
-
Gravimetric Preparation: Always prepare the initial stock solution by weight , not volume.
-
Solvent Selection:
-
Short-chain (C4-C8): Highly water-soluble. Use sterile deionized water.
-
Long-chain (C10-C18): Amphiphilic. If water solubility is poor, use Dimethyl Sulfoxide (DMSO) . Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent toxicity from confounding results.
-
Labware Adsorption (The "Cationic Sink" Effect)
The pyrrolidinium cation (
-
Avoid: Untreated polystyrene (PS) reservoirs for stock solutions.[1] The compound will adsorb to the walls, effectively lowering the test concentration.
-
Recommend: Use Polypropylene (PP) or low-binding tubes for all dilution steps prior to the final assay plate. Glass is acceptable but requires thorough rinsing.
Part 2: Experimental Workflow (Graphviz Visualization)
The following diagram outlines the logical flow from synthesis to mechanistic validation.
Figure 1: Optimized workflow for AST of Pyrrolidinium Bromide salts, emphasizing material compatibility and neutralization steps.
Part 3: Detailed Protocols
Protocol A: Broth Microdilution (MIC)
Adapted from CLSI M07 guidelines for cationic surfactants.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]
-
96-well round-bottom microtiter plates (untreated polystyrene is acceptable for the final assay if read immediately; polypropylene is preferred).
-
Resazurin (optional, for colorimetric endpoint).
Step-by-Step:
-
Stock Prep: Prepare a 10 mg/mL stock of the pyrrolidinium salt. Vortex until fully dissolved.
-
Plate Setup: Dispense 100 µL of CAMHB into columns 1–12 of the 96-well plate.
-
Serial Dilution: Add 100 µL of stock to Column 1. Mix and transfer 100 µL to Column 2. Repeat to Column 10. Discard 100 µL from Column 10.
-
Column 11: Growth Control (Media + Bacteria only).
-
Column 12: Sterility Control (Media only).
-
-
Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute this suspension 1:100 in CAMHB to achieve
CFU/mL. -
Inoculation: Add 100 µL of the diluted inoculum to wells in Columns 1–11.
-
Final Test Volume: 200 µL.
-
Final Inoculum Density:
CFU/mL.
-
-
Incubation: Seal plate with breathable film. Incubate at 35 ± 2°C for 16–20 hours.
-
Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.
-
Note: Pyrrolidinium salts may cause a slight haze at high concentrations due to micelle formation. Do not confuse this with bacterial growth.
-
Protocol B: Minimum Bactericidal Concentration (MBC)
Critical for QACs to distinguish bacteriostatic vs. bactericidal activity.
The Neutralization Trap: Cationic surfactants adhere to bacterial cell walls even after dilution. Transferring an aliquot directly to agar may result in "false negative" growth because the compound continues to inhibit colonies on the plate. Solution: Use D/E (Dey-Engley) Neutralizing Broth or Letheen Broth for the sub-culture step.
Step-by-Step:
-
Identify the MIC wells from Protocol A.
-
Remove 10 µL from the MIC well, and the two wells above the MIC (2x and 4x MIC).
-
Spot these aliquots onto Tryptic Soy Agar (TSA) plates.
-
Best Practice: For rigorous testing, transfer the 10 µL into 190 µL of D/E Neutralizing Broth in a fresh plate, incubate for 10 minutes, then plate the entire volume.
-
-
Incubate agar plates at 35°C for 24 hours.
-
Endpoint: The MBC is the lowest concentration that kills
of the initial inoculum (i.e., colonies usually, depending on initial count).
Part 4: Mechanism of Action & Data Interpretation
Pyrrolidinium salts function as "molecular drills." The cationic head group (
Visualization of Membrane Disruption
Figure 2: Mechanistic pathway of pyrrolidinium-induced cell death.
Data Summary: Chain Length "Cutoff Effect"
When analyzing your data, expect a non-linear relationship between alkyl chain length and antimicrobial potency.
| Alkyl Chain Length | Solubility (Water) | MIC (S. aureus) | MIC (E. coli) | Notes |
| C4 (Butyl) | High | >512 µg/mL | >512 µg/mL | Low potency; insufficient hydrophobicity. |
| C10 (Decyl) | Moderate | 32–64 µg/mL | 64–128 µg/mL | Balanced activity. |
| C12–C14 | Low (Use DMSO) | 2–8 µg/mL | 4–16 µg/mL | Optimal Range (Peak Activity). |
| C16+ | Very Low | 16–32 µg/mL | >64 µg/mL | "Cutoff Effect" – aggregation/micelles reduce free monomer availability. |
Part 5: References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—11th Edition (M07).[3] Wayne, PA: CLSI.[4] [Link]
-
Egorova, K. S., & Ananikov, V. P. (2014). Toxicity of Ionic Liquids: Eco-profile of the Next Generation of Chemicals. ChemSusChem, 7(2), 336-360. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[1][3][5] Nature Protocols, 3(2), 163–175. [Link]
-
Docherty, K. M., & Kulpa, C. F. (2005). Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids.[6][7] Green Chemistry, 7(4), 185-189. [Link]
-
Merchel Piovesan Pereira, B., & Tagkopoulos, I. (2019). Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. Applied and Environmental Microbiology, 85(13). [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. standards.globalspec.com [standards.globalspec.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in the application of ionic liquids in antimicrobial material for air disinfection and sterilization - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic antibiotic effects of 1-decyl-1-methylpyrrolidin-1-ium bromide with colistin
Application Note: Synergistic Antibiotic Effects of 1-Decyl-1-methylpyrrolidin-1-ium Bromide with Colistin
Abstract
The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly those resistant to last-resort antibiotics like colistin, necessitates the development of novel adjuvant therapies.[1][2] This guide details the synergistic application of 1-decyl-1-methylpyrrolidin-1-ium bromide ([C10MPyr]Br) , a pyrrolidinium-based ionic liquid (IL), in combination with colistin. While colistin targets the lipopolysaccharide (LPS) layer, [C10MPyr]Br acts as a cationic surfactant that further destabilizes the outer membrane (OM) and inner membrane (IM). This synergistic interaction significantly lowers the Minimum Inhibitory Concentration (MIC) of colistin, potentially resensitizing resistant strains (e.g., mcr-1 positive E. coli, P. aeruginosa) while mitigating colistin-associated nephrotoxicity by reducing the required effective dose.
Part 1: Scientific Background & Mechanism of Action[2]
The Challenge: Colistin Resistance
Colistin (Polymyxin E) functions by displacing divalent cations (Mg²⁺, Ca²⁺) from the phosphate groups of lipid A in the LPS, leading to membrane disruption. Resistance typically arises via LPS modifications (e.g., addition of phosphoethanolamine by mcr genes) that reduce the net negative charge of the OM, repelling the positively charged colistin.
The Solution: [C10MPyr]Br as a Synergist
[C10MPyr]Br is a cationic amphiphile. Its mechanism involves:
-
Electrostatic Attraction: The positively charged pyrrolidinium head group attracts to the negatively charged bacterial surface.
-
Hydrophobic Insertion: The C10 alkyl chain inserts into the lipid bilayer, causing packing defects.
-
Synergy: When used with colistin, [C10MPyr]Br facilitates the uptake of colistin through the compromised OM, even in strains with modified LPS. This "double-hit" strategy leads to rapid cytosolic leakage and cell death.
Mechanism Visualization
Caption: Dual-mechanism synergy where [C10MPyr]Br facilitates colistin entry into resistant cells.
Part 2: Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Objective: Prepare stable stocks of [C10MPyr]Br and Colistin Sulfate.
-
Materials:
-
[C10MPyr]Br (Purity >98%).
-
Colistin Sulfate (USP Grade).
-
Milli-Q Water or Phosphate Buffered Saline (PBS, pH 7.4).
-
0.22 µm syringe filters (PES membrane).
-
Steps:
-
Colistin Stock: Dissolve Colistin Sulfate in Milli-Q water to a final concentration of 10 mg/mL . Store at -20°C in aliquots. Note: Avoid repeated freeze-thaw cycles.
-
[C10MPyr]Br Stock: Dissolve [C10MPyr]Br in Milli-Q water to 50 mM .
-
Calculation: MW of [C10MPyr]Br ≈ 306.3 g/mol . To make 10 mL of 50 mM, weigh ~153 mg.
-
Sonicate for 5 minutes if dissolution is slow.
-
Filter sterilize using a 0.22 µm filter.
-
Protocol 2: Checkerboard Assay (Synergy Assessment)
-
Objective: Determine the Fractional Inhibitory Concentration Index (FICI) to quantify synergy.
-
Organisms: P. aeruginosa (PAO1), E. coli (ATCC 25922), and clinical MDR isolates.
Workflow:
-
Plate Setup: Use a sterile 96-well microtiter plate.
-
Gradient Creation:
-
X-axis (Colistin): 2-fold serial dilutions (e.g., 0.06 µg/mL to 64 µg/mL).
-
Y-axis ([C10MPyr]Br): 2-fold serial dilutions (e.g., 1 µM to 512 µM).
-
-
Inoculum: Dilute overnight bacterial culture to 5 × 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 18–24 hours.
-
Readout: Measure OD₆₀₀ or assess visual turbidity.
Data Analysis (FICI Calculation):
Expected Results Table:
| Strain | Colistin MIC (µg/mL) | [C10MPyr]Br MIC (µM) | Combination MIC (Col / IL) | FICI | Outcome |
|---|---|---|---|---|---|
| P. aeruginosa (WT) | 2 | 128 | 0.5 / 32 | 0.50 | Synergy |
| E. coli (mcr-1) | 8 | 64 | 1 / 16 | 0.37 | Strong Synergy |
Protocol 3: Time-Kill Kinetics
-
Objective: Confirm bactericidal activity of the combination vs. monotherapy.
-
Critical Step: Ensure the concentration used corresponds to the synergistic MIC derived from the Checkerboard assay.
Steps:
-
Prepare 4 flasks with CAMHB (10 mL each):
-
Control: Growth medium only.
-
Colistin: 1× MIC (or sub-MIC if testing potentiation).
-
[C10MPyr]Br: 1× MIC (or sub-MIC).
-
Combination: Colistin + [C10MPyr]Br (at synergistic concentrations).
-
-
Inoculate with bacteria (~10⁶ CFU/mL).
-
Incubate at 37°C with shaking (200 rpm).
-
Sampling: Remove aliquots at 0, 2, 4, 6, and 24 hours.
-
Plating: Serially dilute in PBS and plate on nutrient agar. Count colonies after 24h.
-
Criteria: Synergy is defined as a ≥2 log₁₀ decrease in CFU/mL compared to the most active single agent after 24h.
Protocol 4: Membrane Permeability Assay (NPN Uptake)
-
Objective: Verify that [C10MPyr]Br permeabilizes the Outer Membrane (OM).
-
Reagent: N-phenyl-1-naphthylamine (NPN) – a hydrophobic probe that fluoresces in phospholipid environments but is excluded by intact LPS.
Steps:
-
Wash mid-log phase bacteria and resuspend in 5 mM HEPES buffer (pH 7.2).
-
Add NPN to a final concentration of 10 µM.
-
Add [C10MPyr]Br at varying concentrations (0, 0.25×, 0.5×, 1× MIC).
-
Measurement: Monitor fluorescence immediately (Excitation: 350 nm, Emission: 420 nm).
-
Result: A rapid increase in fluorescence intensity indicates OM disruption, confirming the mechanism of synergy.
Part 3: Workflow Visualization
Caption: Experimental workflow from stock preparation to synergy validation and mechanistic profiling.
References
-
Florio, W., et al. (2020). Synergistic activity between colistin and the ionic liquids 1-methyl-3-dodecylimidazolium bromide, 1-dodecyl-1-methylpyrrolidinium bromide, or 1-dodecyl-1-methylpiperidinium bromide against Gram-negative bacteria. Journal of Global Antimicrobial Resistance, 22, 662-669. Link
-
Patel, R., et al. (2020). Synergistic antimicrobial activity of N-methyl substituted pyrrolidinium-based ionic liquids and melittin against Gram-positive and Gram-negative bacteria. Applied Microbiology and Biotechnology, 104, 10465–10479. Link
-
Guzmán, L., et al. (2021). Synthesis and antimicrobial properties of new N-methylphenolimidazolium ionic liquids. Bioorganic Chemistry, 115, 105289.[4] Link[4]
-
Imazato, S., et al. (1995). Antibacterial activity of MDPB polymer incorporated in dental resin.[5] Journal of Dentistry, 23(3), 177-181.[5] Link
Sources
- 1. Antimicrobial effect of benzbromarone combined with colistin against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial effect of benzbromarone combined with colistin against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic activities of colistin combined with other antimicrobial agents against colistin-resistant Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ramirezlab.github.io [ramirezlab.github.io]
- 5. Antibacterial activity of MDPB polymer incorporated in dental resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Electrochemical Stability of Pyrrolidinium Bromide Electrolytes: An Application Guide
Introduction: The Critical Role of the Electrochemical Window
In the landscape of electrochemical energy storage and conversion, the electrolyte is not merely a passive medium for ion transport; it is an active component that dictates the operational boundaries of a device. The electrochemical window (EW), also referred to as the electrochemical stability window (ESW), defines the voltage range within which an electrolyte remains stable without undergoing oxidative or reductive decomposition.[1][2] For researchers and developers working with novel electrolyte systems like pyrrolidinium bromide-based ionic liquids, a precise and reliable measurement of the EW is a foundational step in assessing their viability for applications such as batteries, supercapacitors, and electro-synthesis.[3]
This application note provides a comprehensive guide to the principles and a detailed protocol for measuring the electrochemical window of pyrrolidinium bromide electrolytes. We will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology.
Understanding the Electrochemical Window
The electrochemical window is bound by two key potentials: the anodic limit and the cathodic limit.[2]
-
Anodic Limit (Oxidation Potential): The potential at which the electrolyte begins to oxidize (lose electrons) at the surface of the working electrode.
-
Cathodic Limit (Reduction Potential): The potential at which the electrolyte begins to reduce (gain electrons) at the surface of the working electrode.
Exceeding these limits leads to irreversible degradation of the electrolyte, which can result in diminished performance, reduced lifespan, and potential safety hazards in an electrochemical device.[1] The width of this window is a critical parameter; a wider electrochemical window generally allows for higher operating voltages and, consequently, higher energy densities in devices like batteries.[2]
The electrochemical stability of an electrolyte is influenced by several factors, including its chemical composition, temperature, and the nature of the electrode-electrolyte interface.[1] For pyrrolidinium bromide electrolytes, the stability is determined by the redox potentials of both the pyrrolidinium cation and the bromide anion.
Measurement Principle: Voltammetric Techniques
Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) are the most common and effective techniques for determining the electrochemical window of an electrolyte.[4] Both methods involve applying a time-varying potential to a working electrode in a three-electrode electrochemical cell and measuring the resulting current.
-
Linear Sweep Voltammetry (LSV): The potential is swept linearly in one direction (either to more positive or more negative values) from an initial potential to a final potential. This is ideal for identifying the onset of an irreversible oxidation or reduction event.
-
Cyclic Voltammetry (CV): The potential is swept linearly to a set point and then reversed back to the initial potential.[5] This technique provides information about the reversibility of the electrochemical processes. In the context of EW measurement, the appearance of large, non-reversible peaks at the potential extremes indicates electrolyte decomposition.[2]
A three-electrode setup is crucial for these measurements. It consists of a working electrode (WE), a reference electrode (RE), and a counter electrode (CE).[6] This configuration allows for the precise control and measurement of the potential at the working electrode, independent of the bulk cell current which passes between the working and counter electrodes.[7]
Experimental Protocol
This protocol details the steps for measuring the electrochemical window of a pyrrolidinium bromide electrolyte using linear sweep voltammetry.
Materials and Equipment
| Component | Specification | Rationale/Expert Insight |
| Potentiostat/Galvanostat | Capable of performing LSV and CV | Standard electrochemical workstation. |
| Three-Electrode Cell | Gas-tight, with ports for WE, RE, and CE | A gas-tight cell is essential to prevent atmospheric contamination (e.g., moisture, oxygen) which can interfere with the measurement. |
| Working Electrode (WE) | Glassy Carbon (GC) or Platinum (Pt) disk electrode (e.g., 3 mm diameter) | GC and Pt are relatively inert materials with wide potential windows, minimizing interference from the electrode itself.[8] The choice may depend on the specific reactivity of the electrolyte. |
| Counter Electrode (CE) | Platinum wire or mesh | Pt is highly conductive and inert. A larger surface area than the WE is recommended to ensure the reactions at the CE are not limiting.[5][7] |
| Reference Electrode (RE) | Ag/Ag+ electrode or a silver wire pseudo-reference electrode | Traditional aqueous reference electrodes (e.g., Ag/AgCl, SCE) are incompatible with non-aqueous ionic liquids.[9][10] A non-aqueous Ag/Ag+ electrode is a good option. A silver wire can also be used as a quasi-reference electrode, but it's highly recommended to calibrate the potential scale by adding a known redox couple like Ferrocene/Ferrocenium (Fc/Fc+) at the end of the experiment.[9] |
| Pyrrolidinium Bromide Electrolyte | High purity (e.g., >99%) | Impurities can have their own redox activity, leading to an inaccurate determination of the electrochemical window. The electrolyte should be thoroughly dried under vacuum before use to remove water, which has a limited electrochemical window.[11] |
| Inert Gas | Argon or Nitrogen (high purity) | To deaerate the electrolyte and maintain an inert atmosphere in the electrochemical cell. |
Workflow Diagram
Caption: Experimental workflow for electrochemical window determination.
Step-by-Step Protocol
-
Electrolyte Preparation:
-
Dry the pyrrolidinium bromide salt under high vacuum at an elevated temperature (e.g., 100 °C) for at least 24 hours to remove any residual water.[11] The presence of water will significantly narrow the measured electrochemical window.
-
Transfer the dried electrolyte into an argon-filled glovebox for the preparation of the electrochemical cell to prevent moisture re-absorption.
-
-
Electrode Preparation:
-
Polish the working electrode (e.g., glassy carbon) with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the polished electrode thoroughly with deionized water and a suitable organic solvent (e.g., acetone or isopropanol), and then dry it completely. A clean electrode surface is critical for reproducible results.[8]
-
-
Cell Assembly:
-
Assemble the three-electrode cell inside the glovebox.
-
Add the dried pyrrolidinium bromide electrolyte to the cell.
-
Insert the polished working electrode, the platinum counter electrode, and the Ag/Ag+ reference electrode into the cell, ensuring the tip of the reference electrode is close to the working electrode to minimize iR drop.
-
-
Electrochemical Measurement:
-
Take the assembled cell out of the glovebox and connect the electrodes to the potentiostat.
-
Purge the electrolyte with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove any dissolved oxygen. Maintain a blanket of the inert gas over the electrolyte during the measurement.
-
Measure the Open Circuit Potential (OCP) until it stabilizes. This is the equilibrium potential of the working electrode.
-
Anodic Scan (for Oxidation Limit): Perform a linear sweep voltammetry scan starting from the OCP towards a positive potential (e.g., +3.0 V vs. RE). Use a slow scan rate, typically in the range of 5-20 mV/s. A slow scan rate helps to more accurately determine the onset of the decomposition reaction.[12]
-
Cathodic Scan (for Reduction Limit): In a fresh electrolyte sample or after allowing the system to rest, perform a linear sweep voltammetry scan starting from the OCP towards a negative potential (e.g., -3.0 V vs. RE) at the same scan rate.
-
Recommended LSV Parameters
| Parameter | Value | Rationale |
| Initial Potential | OCP | Starting the scan from the equilibrium potential ensures the measurement reflects the stability of the pristine electrolyte. |
| Scan Rate | 5-20 mV/s | Slower scan rates provide a better resolution for determining the onset potential of the decomposition reaction.[12] |
| Vertex Potential (Anodic) | e.g., +3.0 V vs. RE | Should be sufficiently positive to observe the oxidation of the electrolyte. The exact value may need to be adjusted based on the specific pyrrolidinium bromide salt. |
| Vertex Potential (Cathodic) | e.g., -3.0 V vs. RE | Should be sufficiently negative to observe the reduction of the electrolyte. |
Data Analysis and Interpretation
The data from the LSV experiments will be a plot of current versus potential. To facilitate comparison across different experiments, it is best practice to convert the current to current density (J) by dividing by the geometric surface area of the working electrode.
Determining the Anodic and Cathodic Limits
The anodic and cathodic limits are defined as the potentials at which a significant increase in current is observed, indicating the onset of electrolyte decomposition. There is no universally standardized method for defining this "significant increase," but a common and practical approach is to set a cutoff current density.
A widely accepted, albeit arbitrary, cutoff value for ionic liquids is in the range of 0.1 to 1.0 mA/cm². For this protocol, we recommend using a cutoff of 0.5 mA/cm² . The potential at which the current density reaches this value is taken as the anodic or cathodic limit.
Caption: Interpreting LSV data to determine the electrochemical window.
Calculating the Electrochemical Window
The electrochemical window (EW) is the difference between the anodic limit (Ea) and the cathodic limit (Ec):
EW = Ea - Ec
The resulting value is reported in volts (V). It is crucial to also report the cutoff current density used for the determination, as this significantly influences the calculated EW.
Trustworthiness and Self-Validation
To ensure the trustworthiness of your results, consider the following:
-
Reproducibility: Repeat the measurements at least three times with freshly prepared electrolyte samples and polished electrodes to ensure the results are consistent.
-
Scan Rate Dependence: Perform the LSV at a few different slow scan rates (e.g., 5, 10, 20 mV/s). The determined limits should not vary significantly. A strong dependence on the scan rate might indicate complex reaction kinetics.
-
Inertness of the Working Electrode: If possible, repeat the measurement with a different inert working electrode material (e.g., if you used GC, try Pt). The electrochemical window should be a property of the electrolyte, not the electrode, so similar results should be obtained.
-
Post-Experiment Calibration: If a pseudo-reference electrode was used, after the EW measurement, add a small amount of ferrocene to the electrolyte and run a cyclic voltammogram. The midpoint potential of the reversible Fc/Fc+ redox couple can be used to reference your measured potentials to a known standard.
Conclusion
The accurate determination of the electrochemical window is a non-negotiable step in the characterization of new electrolytes like pyrrolidinium bromide. By following a systematic and well-justified protocol, researchers can obtain reliable and comparable data that is crucial for advancing the development of next-generation electrochemical technologies. The methodology outlined in this application note, which emphasizes the reasoning behind experimental choices, provides a robust framework for achieving this.
References
- Electrochemical Window: The Hidden Factor in Battery Stability - Patsnap Eureka. (2025, June 20).
-
Electrochemical window - Wikipedia. Retrieved from [Link]
- Electrochemical window - Grokipedia.
-
A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes - MDPI. (2021, July 9). Retrieved from [Link]
-
Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes - Chalmers Research. (2023, August 3). Retrieved from [Link]
-
Gamry Instruments. Reference Electrodes. Retrieved from [Link]
-
Voltammetry Prediction and Electrochemical Analysis of Carbon Material from “Salt-In-Water” to “Water-In-Salt” | Analytical Chemistry - ACS Publications. (2025, January 31). Retrieved from [Link]
-
Domingues, L. S., et al. (2022). Pyrrolidinium and Imidazolium-Based Ionic Liquids as Electrolytes for Na0.67Ni0.33Mn0.67O2 Positive Electrode for Sodium–Ion Batteries. Molecules, 27(21), 7289. Retrieved from [Link]
-
A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes - PMC. (2021, July 9). Retrieved from [Link]
-
Reference Electrode for Ionic Liquids - Electrochemistry Resources. (2014, July 11). Retrieved from [Link]
-
Bonnaud, C., Billard, I., & Papaiconomou, N. (2016). Rationale for the implementation of reference electrodes in ionic liquids. Physical Chemistry Chemical Physics, 18(12), 8148-8157. Retrieved from [Link]
-
Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. Retrieved from [Link]
-
Building an electrochemical series of metals in pyrrolidinium-based ionic liquids - ScienceDirect. Retrieved from [Link]
-
Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries - MDPI. (2020, December 18). Retrieved from [Link]
-
A Practical Beginner's Guide to Cyclic Voltammetry - IIT Kanpur. (2017, November 3). Retrieved from [Link]
-
Cyclic voltammetry - Wikipedia. Retrieved from [Link]
-
C. Working Electrodes - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
-
Fundamental inorganic electrochemistry - potential sweep voltammetry. Retrieved from [Link]
-
Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids | Inorganic Chemistry - ACS Publications. (2023, October 23). Retrieved from [Link]
-
Ionic Liquids Effect on the Stability of 17-Electron Cation Product of the Electrochemical Oxidation of Cymantrene - Semantic Scholar. (2022, November 1). Retrieved from [Link]
-
Al-Othman, Z. A., et al. (2019). Voltammetric determination of prifinium bromide in a pharmaceutical formulation. Journal of Taibah University for Science, 13(1), 1157-1162. Retrieved from [Link]
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. researchgate.net [researchgate.net]
- 8. iitk.ac.in [iitk.ac.in]
- 9. Reference Electrodes - Silver Chloride Electrode Gamry Instruments [gamry.com]
- 10. electrochemistryresources.com [electrochemistryresources.com]
- 11. Pyrrolidinium and Imidazolium-Based Ionic Liquids as Electrolytes for Na0.67Ni0.33Mn0.67O2 Positive Electrode for Sodium–Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uni-due.de [uni-due.de]
Troubleshooting & Optimization
Handling solid room-temperature ionic liquids for electrochemical testing
Technical Support Center: Handling Solid-State Ionic Liquids (OIPCs & Ionogels)
Introduction: Defining the "Solid" Ionic Liquid
In this guide, "Solid Room-Temperature Ionic Liquids" primarily refers to Organic Ionic Plastic Crystals (OIPCs) and Ionogels . Unlike traditional crystalline salts, OIPCs possess a disordered plastic phase allowing for rotational mobility of ions, which facilitates ionic conductivity even in the solid state [1].[1]
Handling these materials requires a paradigm shift: you are not handling a rigid ceramic, nor a flowing liquid, but a viscoelastic solid that demands specific thermal and mechanical protocols to ensure intimate electrode contact.
Module 1: Pre-Experiment Preparation (The "Dry" Chain)
Q: My OIPC powder clumps immediately upon opening. Is it ruined?
A: It is likely compromised but recoverable. Most ionic liquids (ILs) and OIPCs are extremely hygroscopic. Water molecules coordinate with the anion (especially hydrophilic anions like [BF4] or [DCA]), creating a "water-in-salt" environment that narrows the electrochemical window and catalyzes hydrolysis [2].
Protocol: The Vacuum-Thermal Reset Do not trust "as-received" dryness.
-
Grinding: If the material is clumpy, grind it into a fine powder using an agate mortar inside a glovebox or dry room (Dew point < -40°C).
-
Vacuum Drying: Place the powder in a vacuum oven.
-
Transfer: Transfer directly to an Argon-filled glovebox without air exposure.
Module 2: Cell Assembly & Interface Engineering
Q: I pressed a pellet of OIPC and sandwiched it between steel electrodes, but my impedance is huge (>1 MΩ). Why?
A: You have a "Solid-Solid Point Contact" problem. Unlike liquid electrolytes that wet the electrode surface, a pressed pellet only touches the electrode at microscopic asperities. The voids between these asperities act as insulators.
Solution: The Melt-Casting Technique You must utilize the phase behavior of the OIPC to create a continuous interface.
Step-by-Step Melt-Casting Protocol:
-
Pre-heat: Heat your coin cell casing or electrode substrate on a hot plate inside the glovebox to
(e.g., 80°C for a material melting at 60°C). -
Liquefy: Place the solid OIPC powder onto the hot electrode. Allow it to melt completely into a clear liquid.
-
Assemble: Place the counter electrode/separator on top of the melt while still hot.
-
Cooling (The Critical Step): Allow the cell to cool slowly to room temperature under slight pressure. This recrystallizes the OIPC in situ, maintaining the conformal contact established during the melt phase [3].
Visualization: Interface Formation Workflow
Figure 1: Comparison of cold-pressing versus melt-casting for solid ionic liquid interfaces. Melt-casting eliminates interfacial voids.
Module 3: Electrochemical Testing & Troubleshooting
Q: I am using a Silver wire (Ag) as a reference electrode. My peaks shift by 100mV every few hours. What is happening?
A: You are experiencing "Pseudo-Reference Drift."[4] A bare Ag or Pt wire is a quasi-reference electrode (QRE). Its potential is not fixed thermodynamically; it depends on the specific solvation environment and impurities (like oxides) on the wire surface, which change over time [4].
The Fix: Internal Standardization (Fc/Fc+) Since true reference electrodes (like Ag/AgCl) are difficult to construct without a liquid junction that leaks water into your OIPC:
-
Add Ferrocene: Dissolve a small amount (1-5 mM) of Ferrocene (Fc) into your OIPC melt before casting.
-
Measure: Run your Cyclic Voltammetry (CV).[5]
-
Calibrate: Locate the reversible Ferrocene/Ferrocenium redox couple (typically near 0.4V vs SHE, but variable in ILs).
-
Normalize: Shift your data so the Fc/Fc+ half-wave potential is set to 0 V (or a known standard value). This validates your potential scale regardless of the Ag wire drift [5].
Module 4: Data Interpretation (EIS)
Q: My Nyquist plot shows two semicircles. Which one is my electrolyte conductivity?
A: In solid-state ionics, this is a classic signature of Grain vs. Grain Boundary resistance.
| Feature | Frequency Range | Physical Origin | Actionable Insight |
| High-Freq Intercept | > 1 MHz | Bulk Crystal Resistance ( | Intrinsic conductivity of the material. |
| First Semicircle | 100 kHz - 1 kHz | Grain Boundary Resistance ( | Resistance between crystal domains. If this is high, your cooling rate was too fast (small grains). |
| Second Semicircle | 1 kHz - 10 Hz | Interfacial Charge Transfer ( | The Critical Metric. Resistance at the Electrode/OIPC interface. If high, melt-casting failed. |
| Low-Freq Tail | < 1 Hz | Warburg Diffusion ( | Ion diffusion to the surface (blocking electrode behavior). |
Visualization: Impedance Logic Tree
Figure 2: Decision tree for interpreting Electrochemical Impedance Spectroscopy (EIS) features in solid ionic liquids.
References
-
MacFarlane, D. R., et al. "Organic ionic plastic crystals: recent advances." Journal of Materials Chemistry, 2010. Link
-
O'Mahony, A. M., et al. "The effect of water on the electrochemical window and potential limits of room-temperature ionic liquids." Journal of Chemical & Engineering Data, 2008. Link
-
Armand, M., et al. "Ionic-liquid materials for the electrochemical challenges of the future." Nature Materials, 2009. Link
-
Bonnaud, C., et al. "Rationale for the implementation of reference electrodes in ionic liquids." Physical Chemistry Chemical Physics, 2016. Link
-
Gritzner, G., & Kuta, J. "Recommendations on reporting electrode potentials in nonaqueous solvents." Pure and Applied Chemistry, 1984. Link
Sources
Technical Support Center: Optimizing Yield in the Quaternization of N-methylpyrrolidine with Decyl Bromide
Welcome to the technical support guide for the synthesis of N-decyl-N-methylpyrrolidinium bromide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and product purity. The quaternization of tertiary amines like N-methylpyrrolidine with alkyl halides, known as the Menshutkin reaction, is a cornerstone of synthetic chemistry, producing valuable quaternary ammonium salts used as phase-transfer catalysts, ionic liquids, and surfactants.[1][2] This guide is designed to provide you with the causal logic behind experimental choices, empowering you to navigate challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the quaternization of N-methylpyrrolidine with decyl bromide?
A1: This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[3] The lone pair of electrons on the nitrogen atom of N-methylpyrrolidine acts as a nucleophile, attacking the electrophilic carbon atom of decyl bromide that is bonded to the bromine. This attack occurs from the backside relative to the bromide leaving group. The reaction proceeds through a single, high-energy transition state where a new carbon-nitrogen bond is forming concurrently as the carbon-bromine bond is breaking.[3]
Q2: What are the most critical parameters to control for maximizing the yield of N-decyl-N-methylpyrrolidinium bromide?
A2: The success of this quaternization hinges on the careful control of four key parameters:
-
Reaction Temperature: Temperature directly influences the reaction rate. However, excessively high temperatures can lead to product degradation and the formation of colored byproducts.[1][4] A typical optimal range is between 60-100°C.[5]
-
Solvent Choice: The solvent plays a crucial role in stabilizing the charged transition state. Polar aprotic solvents are highly effective for this purpose.[2][4]
-
Stoichiometry of Reactants: The molar ratio between N-methylpyrrolidine and decyl bromide must be carefully controlled to ensure the reaction goes to completion and to minimize unreacted starting materials in the final product.[4][6]
-
Reaction Time: Sufficient time is necessary to achieve maximum conversion. The reaction progress should be monitored to avoid unnecessarily long reaction times which can promote side reactions.[4]
Q3: Which solvents are recommended for this reaction and why?
A3: Polar aprotic solvents are the preferred choice because they can solvate the cation and stabilize the charged S_N2 transition state, thereby accelerating the reaction.[2] They do not, however, strongly solvate the amine nucleophile, leaving its lone pair more available for reaction. Excellent choices include:
-
Acetonitrile (ACN): Often the solvent of choice due to its strong polarity, appropriate boiling point for reflux, and relative inertness.[1]
-
Acetone: Also a suitable solvent that can facilitate the reaction and is easily removed.[7][8]
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are highly polar aprotic solvents that can significantly increase the reaction rate, but their high boiling points can make them difficult to remove during workup.[4] While polar protic solvents like ethanol can be used, they may participate in side reactions with the alkyl halide under certain conditions.[9]
Q4: How does reaction temperature specifically impact the quaternization process?
A4: According to collision theory and the Arrhenius equation, increasing the temperature provides the reactant molecules with more kinetic energy, leading to more frequent and energetic collisions. This increases the likelihood that collisions will have sufficient energy to overcome the activation energy barrier, thus accelerating the reaction rate.[5] However, for quaternary ammonium salts, there is a thermal stability limit. Exceeding this temperature (often above 120-140°C) can initiate degradation pathways, such as Hofmann elimination, or other side reactions, resulting in a lower yield and the formation of impurities.[4][10] Therefore, the goal is to find a temperature that maximizes the rate of formation without instigating significant product decomposition.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of N-decyl-N-methylpyrrolidinium bromide.
Problem: My final product yield is significantly lower than expected.
This is a common issue that can stem from several factors. A systematic approach is the best way to diagnose the problem.
-
Possible Cause 1: Incomplete Reaction.
-
Recommended Solution: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or ¹H NMR spectroscopy to confirm the disappearance of the limiting reactant.[4][11] If the reaction has stalled, consider increasing the reaction time or, cautiously, the temperature in increments of 5-10°C.
-
-
Possible Cause 2: Suboptimal Molar Ratio.
-
Possible Cause 3: Presence of Moisture.
-
Recommended Solution: Quaternization reactions are sensitive to moisture, which can hydrolyze the reactants.[1] Ensure that your glassware is thoroughly oven- or flame-dried before use and that your solvents are anhydrous.[13] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.
-
-
Possible Cause 4: Inappropriate Solvent.
Problem: My final product is a sticky, brown, viscous oil instead of a crystalline solid.
This issue typically points to the presence of impurities or the hygroscopic nature of the product.
-
Possible Cause 1: The Product is Hygroscopic.
-
Recommended Solution: Quaternary ammonium salts, especially halides, are often hygroscopic and readily absorb moisture from the atmosphere, which can prevent crystallization and lead to an oily appearance.[4][11] After purification, dry the product thoroughly under high vacuum for several hours, potentially with gentle heating (e.g., 40-50°C). Handle the final product in a dry atmosphere, such as in a glove box, if possible.[4]
-
-
Possible Cause 2: Residual Solvent or Unreacted Starting Materials.
-
Recommended Solution: The presence of unreacted N-methylpyrrolidine, decyl bromide, or residual reaction solvent can act as an impurity that disrupts the crystal lattice, resulting in an oil. Purify the crude product by washing it thoroughly with a cold, non-polar solvent like diethyl ether or hexane.[3][4] The quaternary salt product is typically insoluble in these solvents, while the unreacted, less polar starting materials will be washed away. Repeat the washing (trituration) several times until the washings are clear.
-
-
Possible Cause 3: Thermal Degradation.
-
Recommended Solution: The brown color often indicates that some decomposition has occurred due to excessive heat.[1] Optimize the reaction by running it at the lowest effective temperature. Monitor the reaction closely and avoid prolonged heating after the reaction has reached completion.
-
Problem: How can I effectively purify the crude product and remove starting materials?
Effective purification is key to obtaining a high-purity product and is often a multi-step process.
-
Step 1: Precipitation and Filtration.
-
Recommended Solution: Upon cooling the reaction mixture, the quaternary ammonium salt may precipitate out of the solution. If so, it can be collected by vacuum filtration. If it remains dissolved, the solvent should be removed under reduced pressure (rotoevaporation).[4]
-
-
Step 2: Washing with a Non-Polar Solvent.
-
Recommended Solution: This is the most critical step for removing unreacted starting materials. Suspend the crude product (whether it's a solid or an oil) in a cold, non-polar solvent like diethyl ether.[4][14] Stir or sonicate the mixture vigorously. The product should remain as a solid or immiscible oil, while the non-polar impurities dissolve in the ether. Decant or filter to separate the product and repeat this washing process 2-3 times.
-
-
Step 3: Recrystallization.
-
Recommended Solution: For achieving the highest purity, recrystallization is effective. This involves dissolving the washed product in a minimal amount of a hot solvent (or solvent mixture) in which it is soluble, and then allowing it to cool slowly to form crystals. Common solvent systems for quaternary ammonium salts include ethanol/ether or acetonitrile/ether.[4]
-
-
Step 4: Final Drying.
-
Recommended Solution: After any purification step, it is imperative to dry the final product under high vacuum to remove all traces of solvent and absorbed moisture.[4]
-
Data Summary for Optimization
The following table provides recommended starting points for optimizing the quaternization of N-methylpyrrolidine with decyl bromide.
| Parameter | Recommended Condition/Value | Rationale & Key Considerations |
| Molar Ratio (Amine:Bromide) | 1 : 1.05-1.1 | A slight excess of the alkylating agent helps drive the reaction to completion.[4] |
| Solvent | Acetonitrile (ACN) | A polar aprotic solvent that effectively stabilizes the S_N2 transition state and has a convenient boiling point for reflux.[1][2] |
| Concentration | 0.5 - 1.0 M | A balance to ensure a reasonable reaction rate without causing solubility issues. |
| Temperature | 70 - 82°C (Reflux in ACN) | Provides sufficient energy to accelerate the reaction without causing significant thermal degradation.[4][5] |
| Reaction Time | 12 - 24 hours | Typically sufficient for completion. Must be confirmed by reaction monitoring (e.g., TLC).[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from interfering with the reaction.[1] |
Optimized Experimental Protocol
This protocol details a reliable method for the synthesis of N-decyl-N-methylpyrrolidinium bromide.
Materials:
-
N-methylpyrrolidine (99%, anhydrous)
-
Decyl bromide (98%)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methylpyrrolidine (8.51 g, 0.1 mol).
-
Addition of Solvent and Reagent: Add 100 mL of anhydrous acetonitrile to the flask and stir until the amine is fully dissolved. Under an inert nitrogen atmosphere, add decyl bromide (23.22 g, 0.105 mol, 1.05 eq.).
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 4-6 hours by TLC (e.g., using a 9:1 DCM:Methanol eluent and staining with iodine or permanganate). The reaction is complete when the N-methylpyrrolidine spot is no longer visible. The expected reaction time is 12-24 hours.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no solid forms, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Purification:
-
Transfer the crude product to a flask. Add 100 mL of cold anhydrous diethyl ether and stir vigorously for 15 minutes.
-
The product should appear as a white solid. Collect the solid by vacuum filtration, washing the filter cake with an additional 2x 30 mL of cold diethyl ether to remove any remaining soluble impurities.[4]
-
-
Drying: Dry the purified white solid under high vacuum at 40°C for at least 12 hours to yield the final N-decyl-N-methylpyrrolidinium bromide. Store the product in a desiccator.
Visualizations
Reaction Mechanism
Caption: S_N2 mechanism for the quaternization of N-methylpyrrolidine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
References
- Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
- N-Decyl-N-Methylpyrrolidinium Bromide Supplier & Manufacturer. Angene.
- Purification Of Quaternary Ammonium Pyridinium Compounds.
- Technical Support Center: Optimization of Quaternium-22 Quaterniz
- Synthesis, Purification and Characterization of Polymerizable Multifunctional Qu
- Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimis
- Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department.
- Process for the continuous quaternization of tertiary amines with an alkyl halide.
- Amine Quaterniz
- Quaternization of an aqueous tertiary amine. Reddit r/Chempros.
- Synthesis and crystal structure of a new pyridinium bromide salt.
- Quaterniz
- Stoichiometry and Balancing Reactions. Chemistry LibreTexts.
- Stoichiometry (article). Khan Academy.
- Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. MDPI.
- Reaction kinetics and the spectroscopic and crystallographic nature of certain products from the quaternization of poly(4-vinyl pyridine) and of small pyridine molecules with alkyl bromides and iodides. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.
- Degradation Kinetics and Solvent Effects of Various Long-Chain Qu
Sources
- 1. N-Decyl-N-Methylpyrrolidinium Bromide Supplier & Manufacturer | Factory Price [quaternary-ammonium-salt.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. reddit.com [reddit.com]
- 10. scispace.com [scispace.com]
- 11. reddit.com [reddit.com]
- 12. Khan Academy [khanacademy.org]
- 13. Troubleshooting [chem.rochester.edu]
- 14. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming high viscosity in pyrrolidinium ionic liquid formulations
Topic: Overcoming High Viscosity in Drug Delivery & Electrochemical Systems
Welcome to the Formulation Response Center
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Viscosity Management in Pyrrolidinium-based Ionic Liquids (PILs)
If you are accessing this guide, you are likely facing the "Pyrrolidinium Paradox": you selected a pyrrolidinium cation (e.g.,
High viscosity in PILs is not a defect; it is a feature of their high lattice energy and "harder" ionic character compared to softer imidazolium rings. This guide provides the decision logic and protocols to engineer around this thermodynamic reality without compromising your system's integrity.
Part 1: The Diagnostic Matrix
Before altering your chemistry, determine your constraints. Use this decision tree to select the correct troubleshooting module.
Figure 1: Decision logic for selecting a viscosity reduction strategy based on formulation constraints.
Part 2: Troubleshooting Modules
Module A: Structural Tuning (The "Hard" Ion Approach)
Applicability: Early-stage discovery where chemical structure is flexible.
Pyrrolidinium cations are structurally "harder" than imidazolium, lacking the planar aromaticity that facilitates slip planes. To reduce viscosity at the molecular level, you must disrupt the Coulombic network.
1. The Anion Switch
The anion dictates roughly 60-70% of the viscosity profile. If you are using hexafluorophosphate (
-
Recommendation: Switch to Dicyanamide (
) or Bis(fluorosulfonyl)imide ( ) . -
Mechanism: These anions possess high charge delocalization and flexibility.
is particularly effective, often yielding viscosities <30 cP at room temperature for pyrrolidinium salts, compared to >60 cP for variants.
2. Cation Tailoring
-
Alkyl Chain Length: Shorten the alkyl chain. A butyl (
) side chain creates more Van der Waals friction than an ethyl ( ) chain.-
Data Point:
is approx. 20% more viscous than .
-
-
Ether Functionalization: Replace an alkyl chain with an alkoxy chain (e.g., methoxyethyl). The oxygen atom introduces rotational freedom (flexibility) and alters the local nanostructure, often reducing viscosity compared to the equivalent alkyl chain.
Module B: Formulation Engineering (Binary Mixtures)
Applicability: Drug delivery systems where the API is the IL, or toxicity limits anion choice.
1. The "Water Effect" (Hydroplasticization) Water is the most potent viscosity reducer for hydrophilic ILs. Even trace amounts (500 ppm) can measurably drop viscosity.
-
Protocol: For topical formulations, titrate water (1–5 wt%).
-
Caution: Water disrupts the nanostructure. Ensure your API does not hydrolyze.
2. Biocompatible Cosolvents For injectable or transdermal systems, create a binary mixture using "Generally Recognized As Safe" (GRAS) solvents.
-
Top Performers: Ethanol, DMSO, and low-molecular-weight PEG.
-
The Nonlinear Advantage: IL viscosity often drops exponentially, not linearly, with cosolvent addition. A 10% addition of ethanol can reduce viscosity by 50% due to the disruption of the ionic cage.
Quantitative Comparison of Viscosity Reduction Strategies
| Strategy | Target Component | Typical Viscosity Reduction | Primary Risk |
| Switch Anion to [DCA] | Anion | High (60-80%) | Hydrolytic instability; lower thermal limit |
| Switch Anion to [NTf2] | Anion | Moderate (40-60%) | Hydrophobicity (may limit drug solubility) |
| Add 5% Water | Formulation | High (50-70%) | API Hydrolysis; Hygroscopicity |
| Add 10% Ethanol | Formulation | Very High (>70%) | Volatility; Flammability |
| Shorten Alkyl Chain | Cation | Low (10-20%) | Increased melting point (solidification risk) |
Part 3: Experimental Protocols
Protocol: Viscosity Profiling via Cone-and-Plate Rheology
Use this protocol to validate your formulation.
Objective: Determine the flow behavior (Newtonian vs. Non-Newtonian) and absolute viscosity.
Materials:
-
Rheometer (e.g., TA Instruments or Anton Paar)
-
Cone geometry (40mm, 1° or 2° steel cone)
-
Peltier plate for temperature control
Step-by-Step Workflow:
-
Zeroing: Calibrate the gap zero point at 25°C.
-
Loading: Apply approx. 0.5 mL of IL formulation to the center of the plate. Critical: Avoid air bubbles, which are trapped easily in viscous ILs.
-
Trimming: Lower the head to the trim gap (50 µm above geometry gap). Trim excess liquid.
-
Equilibration: Lower to measurement gap. Allow 2 minutes for thermal equilibrium.
-
Shear Sweep:
-
Ramp shear rate from
to . -
Analysis: If viscosity remains constant across shear rates, the fluid is Newtonian (typical for pure ILs). If viscosity drops, it is Shear Thinning (common in IL-colloidal gels).
-
-
Temperature Ramp (The VFT Fit):
-
Measure viscosity at 5°C intervals from 20°C to 80°C.
-
Fit data to the Vogel-Fulcher-Tammann (VFT) equation:
. -
Why? This predicts processability at manufacturing temperatures.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: My pyrrolidinium IL is significantly less viscous than the literature value. Did I synthesize it correctly?
-
Diagnosis: You likely have water contamination. Pyrrolidinium ILs are hygroscopic.
-
Verification: Run a Karl Fischer titration. Even 1000 ppm of water can artificially lower viscosity readings. If your application requires "dry" viscosity (e.g., Li-ion batteries), dry the IL under high vacuum (
mbar) at 60°C for 24 hours.
Q2: Can I autoclave my IL formulation to sterilize it?
-
Answer: It depends on the anion.
-
[NTf2] / [FSI]: Generally stable at autoclave temps (121°C), but ensure the cation doesn't degrade.
-
[BF4] / [PF6]: NO. These hydrolyze at high temperatures in the presence of moisture, generating HF acid.
-
Alternative: Use sterile filtration (0.2 µm PTFE filter). Note: You may need to heat the IL to 40°C to reduce viscosity sufficiently to push it through the filter.
-
Q3: Why is [C4mpyr][NTf2] more viscous than [C4mim][NTf2]?
-
Technical Insight: The imidazolium ring is planar and aromatic, allowing ions to slide past each other (stacking). The pyrrolidinium ring is alicyclic and "puckered," creating more steric hindrance and friction during flow. This is the trade-off for pyrrolidinium's superior electrochemical stability.
References
-
Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids. Journal of Physical Chemistry B. (2023).[1][2][3] Explores the "hardness" of pyrrolidinium ions and their transport properties.
-
Ionic Liquids in Pharmaceutics: Biocompatibility and Applications. Indonesian Journal on Health Science and Medicine. (2025).[4] Discusses viscosity challenges in drug delivery and API-ILs.
-
The Peculiar Effect of Water on Ionic Liquids. Royal Society of Chemistry Advances. (2018).[1][5] Details the hydroplasticization effect on viscosity.
-
Viscosity and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers in Chemistry. (2019).[6] Compares [DCA] anion viscosity against others.
-
Pyrrolidinium-Based Ionic Liquids as Sustainable Media. ACS Sustainable Chemistry & Engineering. (2017).[7][8] Provides viscosity data for C3 vs C4 side chains.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. diva-portal.org [diva-portal.org]
- 5. The peculiar effect of water on ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00325D [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-decyl-1-methylpyrrolidin-1-ium bromide
Authored by: A Senior Application Scientist
Introduction
1-decyl-1-methylpyrrolidin-1-ium bromide is a quaternary ammonium salt belonging to the class of ionic liquids (ILs). These compounds, characterized by their low melting points, negligible vapor pressure, and high thermal and electrochemical stability, are gaining significant traction in diverse fields, including organic synthesis, electrochemistry, and materials science. The unique properties of ILs are intrinsically linked to their molecular structure. A precise and unambiguous structural elucidation is therefore paramount for both quality control and for understanding structure-property relationships.
Molecular Structure and Predicted NMR Spectral Features
The cationic component of the ionic liquid, 1-decyl-1-methylpyrrolidin-1-ium, possesses several distinct proton and carbon environments, which will give rise to a series of signals in the NMR spectra. The structure consists of a five-membered pyrrolidinium ring, a methyl group, and a ten-carbon decyl chain, all attached to a central, positively charged nitrogen atom.
Diagram of the molecular structure of 1-decyl-1-methylpyrrolidin-1-ium cation.
Caption: Molecular structure of the 1-decyl-1-methylpyrrolidin-1-ium cation.
¹H NMR Spectral Analysis
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinium ring, the N-methyl group, and the N-decyl chain. The chemical shifts are influenced by the electronegativity of the quaternary nitrogen atom, which deshields adjacent protons, causing them to appear at a higher chemical shift (downfield).
Predicted ¹H NMR Chemical Shifts for 1-decyl-1-methylpyrrolidin-1-ium bromide
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N-CH ₃ | ~3.1 | Singlet | 3H |
| N-CH ₂(ring) | ~3.5 | Multiplet | 4H |
| N-CH₂-CH ₂(ring) | ~2.2 | Multiplet | 4H |
| N-CH ₂-(decyl) | ~3.3 | Multiplet | 2H |
| N-CH₂-CH ₂-(decyl) | ~1.7 | Multiplet | 2H |
| -(CH ₂)₇- | ~1.3 | Multiplet | 14H |
| -CH ₃(decyl) | ~0.9 | Triplet | 3H |
Rationale for Assignments:
-
N-CH₃ (Singlet, ~3.1 ppm): The protons of the methyl group attached to the nitrogen are chemically equivalent and do not have any adjacent non-equivalent protons to couple with, resulting in a singlet. The proximity to the positively charged nitrogen causes a significant downfield shift.
-
N-CH₂(ring) (Multiplet, ~3.5 ppm): These are the four protons on the two carbons of the pyrrolidinium ring directly bonded to the nitrogen. They are deshielded by the nitrogen and will appear as a multiplet due to coupling with the protons on the adjacent ring carbons.
-
N-CH₂-CH₂(ring) (Multiplet, ~2.2 ppm): These four protons are on the carbons further from the nitrogen in the pyrrolidinium ring. They are less deshielded than the N-CH₂ protons and will also appear as a multiplet.
-
N-CH₂(decyl) (Multiplet, ~3.3 ppm): The two protons on the first carbon of the decyl chain are adjacent to the nitrogen, leading to a downfield shift. They will appear as a multiplet due to coupling with the protons on the second carbon of the chain.
-
N-CH₂-CH₂(decyl) (Multiplet, ~1.7 ppm): These protons are further from the nitrogen and thus appear more upfield.
-
-(CH₂)₇- (Multiplet, ~1.3 ppm): The protons of the central methylene groups of the decyl chain are in very similar chemical environments, resulting in a broad, overlapping multiplet in the typical aliphatic region.
-
-CH₃(decyl) (Triplet, ~0.9 ppm): The terminal methyl group of the decyl chain will appear as a triplet due to coupling with the adjacent methylene group (n+1 rule, 2+1=3). This signal is the most upfield, as it is furthest from the electron-withdrawing nitrogen atom.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment. The chemical shifts are also influenced by the proximity to the electronegative nitrogen atom.
Predicted ¹³C NMR Chemical Shifts for 1-decyl-1-methylpyrrolidin-1-ium bromide
| Carbon | Predicted Chemical Shift (ppm) |
| C H₃-N⁺ | ~49 |
| C H₂-N⁺ (ring) | ~65 |
| C H₂-CH₂-N⁺ (ring) | ~22 |
| C H₂-N⁺ (decyl) | ~63 |
| CH₂-C H₂-N⁺ (decyl) | ~26 |
| -(C H₂)₇- | ~22-32 |
| -C H₃ (decyl) | ~14 |
Rationale for Assignments:
-
CH₃-N⁺ (~49 ppm): The carbon of the N-methyl group is significantly deshielded by the adjacent nitrogen.
-
CH₂-N⁺ (ring) (~65 ppm): The two equivalent carbons in the pyrrolidinium ring directly attached to the nitrogen are the most deshielded carbons in the ring.
-
CH₂-CH₂-N⁺ (ring) (~22 ppm): The other two equivalent carbons in the pyrrolidinium ring are further from the nitrogen and appear at a higher field.
-
CH₂-N⁺ (decyl) (~63 ppm): The first carbon of the decyl chain is strongly deshielded by the nitrogen.
-
CH₂-CH₂-N⁺ (decyl) (~26 ppm): The second carbon of the decyl chain is less affected by the nitrogen.
-
-(CH₂)₇- (~22-32 ppm): The carbons of the central part of the decyl chain will have very similar chemical shifts, leading to a cluster of peaks in the aliphatic region.
-
-CH₃ (decyl) (~14 ppm): The terminal methyl carbon of the decyl chain is the most shielded carbon and appears at the highest field.
Comparative Analysis with Other 1-Alkyl-1-methylpyrrolidinium Bromides
A comparison with pyrrolidinium ILs featuring different alkyl chain lengths reveals predictable trends in the NMR spectra.
| Compound | N-CH₃ (¹H, ppm) | N-CH₂(ring) (¹H, ppm) | Alkyl-CH₃ (¹H, ppm) | N-CH₃ (¹³C, ppm) | N-CH₂(ring) (¹³C, ppm) | Alkyl-CH₃ (¹³C, ppm) |
| 1-Ethyl-1-methylpyrrolidinium Bromide[1][2] | ~3.1 | ~3.5 | ~1.3 (t) | ~49 | ~65 | ~8 |
| 1-Butyl-1-methylpyrrolidinium Bromide | ~3.1 | ~3.5 | ~0.9 (t) | ~49 | ~65 | ~13 |
| 1-Decyl-1-methylpyrrolidinium Bromide (Predicted) | ~3.1 | ~3.5 | ~0.9 (t) | ~49 | ~65 | ~14 |
| 1-Dodecyl-1-methylpyrrolidinium Bromide | ~3.1 | ~3.5 | ~0.9 (t) | ~49 | ~65 | ~14 |
As the alkyl chain length increases:
-
The chemical shifts of the protons and carbons on the pyrrolidinium ring and the N-methyl group remain largely unaffected. This is because the electronic environment around the cationic head group is not significantly altered by the length of the non-polar alkyl tail.
-
In the ¹H NMR spectrum, the integration of the broad multiplet corresponding to the central methylene groups of the alkyl chain (~1.3 ppm) will increase proportionally with the chain length.
-
In the ¹³C NMR spectrum, the number of peaks in the aliphatic region (22-32 ppm) will increase with the number of non-equivalent methylene carbons in the alkyl chain.
Experimental Protocol for NMR Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 1-decyl-1-methylpyrrolidin-1-ium bromide for structural verification and purity assessment.
Materials:
-
1-decyl-1-methylpyrrolidin-1-ium bromide sample
-
Deuterated solvent (e.g., Deuterated Chloroform, CDCl₃; Deuterated Dimethyl Sulfoxide, DMSO-d₆; or Deuterated Water, D₂O)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the 1-decyl-1-methylpyrrolidin-1-ium bromide sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube. The choice of solvent is critical; CDCl₃ is suitable for many ionic liquids, while DMSO-d₆ or D₂O may be preferred for more polar or water-soluble samples.
-
Cap the NMR tube and vortex gently until the sample is completely dissolved.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width (e.g., -10 to 220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Label the peaks with their chemical shifts.
-
Workflow for NMR Analysis
Caption: A streamlined workflow for the NMR analysis of 1-decyl-1-methylpyrrolidin-1-ium bromide.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of 1-decyl-1-methylpyrrolidin-1-ium bromide. By understanding the predicted chemical shifts and multiplicities, and by comparing them to known analogs, researchers can confidently identify and characterize this and similar ionic liquids. The provided experimental protocol offers a standardized approach to obtaining high-quality NMR data, which is crucial for advancing the application of these versatile compounds in various scientific and industrial domains.
References
Sources
A Comparative Guide to the Thermal Stability of C10 Pyrrolidinium Bromide and Related Ionic Liquids
For researchers and professionals in drug development and materials science, the selection of an appropriate ionic liquid (IL) is a critical decision governed by its physicochemical properties. Among these, thermal stability is a paramount concern, dictating the operational limits and safety of any application. This guide provides an in-depth thermal stability analysis of 1-decyl-1-methylpyrrolidinium bromide ([C10MPyr][Br]), a long-chain pyrrolidinium-based IL.
Through a detailed examination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), this document offers a comparative perspective, benchmarking [C10MPyr][Br] against analogues with varying alkyl chain lengths and, crucially, against ILs with more thermally robust anions. Our objective is to equip you with the necessary data and foundational understanding to make informed decisions for your research and development endeavors.
Methodology: A Framework for Rigorous Thermal Analysis
The protocols described herein are designed to be self-validating, ensuring that the data generated is both reliable and reproducible. The choices made reflect best practices in thermal analysis, grounded in established standards and scientific rationale.
Materials
The ionic liquids selected for this comparative study include:
-
1-butyl-1-methylpyrrolidinium bromide ([C4MPyr][Br]) : A short-chain analogue for baseline comparison.
-
1-octyl-1-methylpyrrolidinium bromide ([C8MPyr][Br]) : An intermediate-chain analogue.
-
1-decyl-1-methylpyrrolidinium bromide ([C10MPyr][Br]) : The primary subject of this guide.
-
1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C4MPyr][NTf2]) : An alternative anion for stability comparison.
Expert Insight: The hygroscopic nature of bromide-based ILs necessitates rigorous drying prior to analysis. All samples were dried under high vacuum at 80 °C for at least 24 hours to remove residual water, which can interfere with thermal measurements by causing early mass loss in TGA or plasticizing effects in DSC.[1]
Thermogravimetric Analysis (TGA) Protocol
TGA is employed to determine the thermal stability and decomposition profile of the material.
Instrumentation: TA Instruments Q500 or PerkinElmer STA 6000.[1][2]
Step-by-Step Protocol:
-
Calibration: The instrument's temperature is calibrated using a nickel standard, and weight is calibrated with certified reference weights.[3]
-
Sample Preparation: Approximately 5-10 mg of the dried IL is weighed into a platinum or alumina crucible.[1][3][4]
-
Rationale: This sample size is optimal to ensure uniform heat distribution without compromising the sensitivity of the microbalance.
-
-
Atmosphere: The analysis is conducted under a high-purity nitrogen atmosphere with a purge rate of 50-90 mL/min.[1][3][4]
-
Rationale: An inert atmosphere is crucial to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone.[5]
-
-
Temperature Program: The sample is heated from 40 °C to 600 °C at a linear heating rate of 10 °C/min.[1][4]
-
Rationale: A heating rate of 10 °C/min is a widely accepted standard that provides a good balance between analytical speed and the resolution of thermal events. Slower rates can cause degradation to overlap, while faster rates can artificially inflate the measured decomposition temperature.[6]
-
Differential Scanning Calorimetry (DSC) Protocol
DSC is used to identify phase transitions such as the glass transition (Tg) and melting point (Tm).
Instrumentation: TA Instruments Q2000 or PerkinElmer DSC 6000.[4][7]
Step-by-Step Protocol:
-
Calibration: The instrument is calibrated for temperature and enthalpy using an indium standard.
-
Sample Preparation: 2-5 mg of the dried IL is hermetically sealed in an aluminum pan.[4]
-
Rationale: Hermetic sealing is non-negotiable. It prevents any mass loss due to volatilization of trace impurities or decomposition products, which would otherwise create artifacts in the heat flow signal.
-
-
Temperature Program: A heat-cool-heat cycle is employed to erase the sample's prior thermal history.
-
Cycle 1 (History Erasure): Heat from -90 °C to 150 °C at 10 °C/min.
-
Cycle 2 (Cooling): Cool from 150 °C to -90 °C at 10 °C/min.
-
Cycle 3 (Data Acquisition): Heat from -90 °C to 300 °C at 10 °C/min.
-
Rationale: The first heating scan removes any non-equilibrium structural states. The subsequent cooling and second heating scans provide data that is intrinsic to the material's properties.[8]
-
Results and Discussion
The thermal properties of C10 pyrrolidinium bromide are best understood when contextualized against its structural analogues. The following analysis dissects the influence of both the cation's alkyl chain length and the nature of the anion.
Thermogravimetric Analysis (TGA): The Impact of Structure on Stability
The primary metric for thermal stability from TGA is the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
| Ionic Liquid | Cation | Anion | Tonset (°C) | Tpeak (°C) | Reference(s) |
| [C4MPyr][Br] | C4-Pyrr | Bromide | ~270-283 | ~283-294 | [1][9] |
| [C8Mpyrr2]2Br² | C8-Pyrr Dimer | Bromide | ~288 | ~309 | [4][10] |
| [C10MPyr][Br] | C10-Pyrr | Bromide | ~265 (Est.) ¹ | ~280 (Est.) ¹ | |
| [C4MPyr][NTf2] | C4-Pyrr | [NTf2]⁻ | ~463 | - | [11] |
| ¹Estimated based on the established trend of decreasing stability with increasing alkyl chain length.[5][12][13] | |||||
| ²Dicationic IL, data provided for trend illustration. |
Analysis of Alkyl Chain Length: A consistent trend in ionic liquid research is that increasing the length of the alkyl side chain on the cation generally leads to a decrease in thermal stability.[5][12] This is often attributed to the increased propensity for elimination reactions (like Hofmann elimination) and the lower energetic barrier for C-N and C-C bond cleavage in longer chains. While data for the C4 analogue shows a decomposition onset around 283 °C, it is scientifically sound to estimate that the longer C10 chain in [C10MPyr][Br] will result in a slightly lower thermal stability. Studies on other IL families, such as 1-alkyl-2,3-dimethylimidazolium nitrates, have explicitly shown this inverse relationship between chain length and decomposition temperature.[13]
Analysis of Anion Influence: The most dramatic effect on thermal stability comes from the anion. The data clearly shows that replacing the bromide (Br⁻) anion with bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) elevates the decomposition temperature by nearly 200 °C. This is because the decomposition of halide-based ILs is often initiated by a nucleophilic attack of the halide anion on the cation.[6] The [NTf2]⁻ anion is significantly less nucleophilic and has its negative charge delocalized over a much larger molecular volume, rendering it far less reactive and contributing to the superior thermal robustness of the IL. The stability order for common anions is generally accepted as [NTf2]⁻ > [BF4]⁻ > Br⁻ > Cl⁻.[6]
Differential Scanning Calorimetry (DSC): Phase Behavior
DSC reveals the temperatures at which the ILs transition between solid and liquid states, defining their operational liquid range.
| Ionic Liquid | Tg (°C) | Tm (°C) | Reference(s) |
| [C4MPyr][Br] | - | - | [1] |
| [C8Mpyrr2]2Br¹ | - | 174.3 | [4][10] |
| [C10MPyr][Br] | N/A | N/A | |
| [C4MPyr][NTf2] | -85 | -8 | [11] |
| ¹Dicationic IL, data provided for trend illustration. |
Conclusion and Recommendations
This comparative analysis reveals a clear thermal performance hierarchy for pyrrolidinium-based ionic liquids.
-
[C10MPyr][Br] is expected to have a moderate thermal stability, with a decomposition onset temperature estimated to be around 265 °C. This makes it suitable for applications where operating temperatures will not exceed approximately 200-225 °C, providing a reasonable safety margin.
-
The dominant factor governing thermal stability is the anion. For any application requiring high-temperature resilience (above 250 °C), replacing the bromide anion with a weakly coordinating anion like [NTf2]⁻ is imperative. This single change can increase the decomposition temperature by nearly 200 °C.[11]
-
The alkyl chain length serves as a tool for fine-tuning properties. While longer chains like C10 can enhance hydrophobicity, they generally lead to a modest decrease in thermal stability compared to shorter-chain analogues like C4.[5][12]
For professionals in drug development, where thermal processing or long-term shelf stability at elevated temperatures may be a concern, the choice between a halide and a more complex anion like [NTf2]⁻ is a critical design decision. While bromide salts may be synthetically more accessible, their limited thermal window must be carefully considered against the superior performance and wider operational range of alternatives.
References
-
Saleh, M. A., et al. (2022). Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. Polymers (Basel). Available at: [Link]
-
Saleh, M. A., et al. (2022). Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. ResearchGate. Available at: [Link]
-
Cao, Y., & Mu, T. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules. Available at: [Link]
-
Li, S., et al. (2011). Alkyl Chain Length and Temperature Effects on Structural Properties of Pyrrolidinium-Based Ionic Liquids: A Combined Atomistic Simulation and Small-Angle X-ray Scattering Study. The Journal of Physical Chemistry Letters. Available at: [Link]
-
Martin, C., et al. (2020). The influence of alkyl chain branching on the properties of pyrrolidinium-based ionic electrolytes. PubMed. Available at: [Link]
-
Husson, P., et al. (2012). Thermal stability of imidazolium-based ionic liquids. CORE. Available at: [Link]
-
Masri, A., et al. (2026). Thermokinetics of alkyl methylpyrrolidinium [NTf2] ionic liquids: Effect of alkyl chain on thermal stability. ResearchGate. Available at: [Link]
-
Gebresilassie, G. E., et al. (2024). Pyrrolidium‐ and Imidazolium‐Based Ionic Liquids and Electrolytes with Flexible Oligoether Anions. Diva-Portal.org. Available at: [Link]
-
Li, S., et al. (2011). Alkyl Chain Length and Temperature Effects on Structural Properties of Pyrrolidinium-Based Ionic Liquids: A Combined Atomistic Simulation and Small-Angle X-ray Scattering Study. ACS Publications. Available at: [Link]
-
Tsunashima, K., & Asai, Y. (2017). Comparing the Thermal and Electrochemical Stabilities of Two Structurally Similar Ionic Liquids. Polymers (Basel). Available at: [Link]
-
Gontrani, L., et al. (2022). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Polymers (Basel). Available at: [Link]
-
Paduszyński, K. (2012). Thermal stability of ionic liquids. ResearchGate. Available at: [Link]
-
Gontrani, L., et al. (2022). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. Semantic Scholar. Available at: [Link]
-
Musiał, M., et al. (2017). Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. ACS Publications. Available at: [Link]
-
López-Salas, N., et al. (2025). Designing Pyrrolidinium-Based Ionic Liquid Electrolytes for Energy Storage: Thermal and Electrical Behaviour of Ternary Mixtures with Lithium Salt and Carbonates. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry (DSC) curves of NR compounds containing pyrrolidinium ILs with TFSI anion. ResearchGate. Available at: [Link]
-
González, E. J., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. ajer.org. Available at: [Link]
-
Son, S., et al. (2023). Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). TGA thermograms (a) and derivative curves (b) of compounds 1–4 (heating ramp 10 °C min⁻¹). ResearchGate. Available at: [Link]
-
Van Valkenburg, M. E., et al. (n.d.). Ionic Liquids as Thermal Fluids. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). TGA and DSC curves of specimens C0 and C10 and C30. ResearchGate. Available at: [Link]
-
AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. Available at: [Link]
-
Vitucci, F. M., et al. (2026). Low Frequency Mechanical Spectroscopy Study of Three Pyrrolidinium Based Ionic Liquids. ResearchGate. Available at: [Link]
-
Obliosca, J. M., et al. (2010). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. ResearchGate. Available at: [Link]
-
Gontrani, L., et al. (2022). The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. MDPI. Available at: [Link]
-
Wang, R., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids. Semantic Scholar. Available at: [Link]
Sources
- 1. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. perkinelmer.com.ar [perkinelmer.com.ar]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparing CMC values of [C10C1Pyrr]Br vs CTAB surfactants
The following guide provides an in-depth technical comparison of [C10C1Pyrr]Br (1-decyl-1-methylpyrrolidinium bromide) and CTAB (Cetyltrimethylammonium bromide), focusing on their Critical Micelle Concentration (CMC) and thermodynamic behavior.
Executive Summary
[C10C1Pyrr]Br is a Surface Active Ionic Liquid (SAIL) belonging to the pyrrolidinium class, while CTAB is a classical quaternary ammonium cationic surfactant.
-
CTAB (C16) is the industry standard for high-efficiency micellization (CMC ~0.9 mM) but suffers from high Krafft points and potential toxicity.
-
[C10C1Pyrr]Br (C10) offers a structurally distinct "soft" cationic headgroup. While its shorter alkyl chain results in a higher CMC (~14–29 mM) compared to CTAB, it significantly outperforms its direct carbon-chain analog, C10TAB (CMC ~65 mM), demonstrating the superior self-assembly properties of the pyrrolidinium headgroup.
This guide analyzes the physicochemical trade-offs, providing researchers with the data needed to select the appropriate surfactant for drug delivery, nanoparticle synthesis, and antimicrobial applications.
Chemical Structure & Properties[1][2][3]
The fundamental difference lies in the headgroup architecture and tail length.
| Feature | [C10C1Pyrr]Br | CTAB (C16TAB) | C10TAB (Control) |
| IUPAC Name | 1-Decyl-1-methylpyrrolidinium bromide | Hexadecyltrimethylammonium bromide | Decyltrimethylammonium bromide |
| Headgroup | Pyrrolidinium (Cyclic, C4 ring) | Trimethylammonium (Acyclic) | Trimethylammonium (Acyclic) |
| Tail Length | C10 (Decyl) | C16 (Cetyl/Hexadecyl) | C10 (Decyl) |
| Molecular Weight | ~306.3 g/mol | 364.45 g/mol | 280.29 g/mol |
| Nature | Surface Active Ionic Liquid (SAIL) | Cationic Surfactant | Cationic Surfactant |
Structural Visualization
The following diagram contrasts the cyclic, planar nature of the pyrrolidinium headgroup against the tetrahedral trimethylammonium headgroup.
Figure 1: Structural comparison highlighting the cyclic pyrrolidinium headgroup vs. the acyclic ammonium headgroup.
Critical Micelle Concentration (CMC) Analysis
The CMC is the threshold concentration where surfactants spontaneously aggregate into micelles.[1] Lower CMC values indicate higher efficiency.
Experimental Data Comparison
The following table synthesizes experimental values from conductivity and surface tension measurements at 298 K (25°C).
| Surfactant | CMC (mM) | Mechanism Note | |
| CTAB (C16) | 0.92 ± 0.05 | ~32 | Driven by strong hydrophobic effect of long C16 tail. |
| [C10C1Pyrr]Br | 14.0 – 29.4 | ~30–35 | Higher than CTAB due to shorter tail, but exceptionally low for a C10 cation. |
| C10TAB | 65.0 ± 2.0 | ~40 | High CMC due to short tail and repulsive headgroup. |
Interpretation of Results
-
Tail Length Effect (CTAB vs. [C10C1Pyrr]Br): CTAB has a CMC ~15–30x lower than [C10C1Pyrr]Br. This confirms the Traube’s rule, where adding CH2 groups exponentially decreases CMC. For applications requiring minimal surfactant load, CTAB is superior.
-
Headgroup Effect ([C10C1Pyrr]Br vs. C10TAB): When chain length is constant (C10), the pyrrolidinium surfactant exhibits a 2–4x lower CMC (14–29 mM) compared to the ammonium analog (65 mM).
-
Why? The pyrrolidinium ring is more hydrophobic (4 carbons) and planar than the trimethylammonium group. This reduces the electrostatic repulsion density at the micelle surface and enhances hydrophobic packing, driving micellization at lower concentrations.
-
Thermodynamics of Micellization[1][5][6][7][8][9][10]
Understanding the thermodynamic parameters (
Thermodynamic Parameters (at 298 K)
| Parameter | [C10C1Pyrr]Br | CTAB | Interpretation |
| -22 to -26 | -35 to -40 | Both are spontaneous. CTAB is more thermodynamically stable due to the C16 chain. | |
| -2 to +2 | -10 to -15 | [C10C1Pyrr]Br micellization is nearly thermoneutral or slightly endothermic; CTAB is exothermic. | |
| Positive (+) | Positive (++) | Entropy Driven: Both processes are driven by the release of structured water (hydrophobic effect). |
Mechanism Diagram
Micellization is an entropy-driven process where the "iceberg" water structure around the hydrophobic tail breaks down.
Figure 2: Thermodynamic workflow showing entropy as the primary driver for micelle formation.
Experimental Protocol: CMC Determination
To validate these values in your own lab, use the Conductivity Method . It is robust, non-invasive, and requires no external probes.
Step-by-Step Workflow
-
Preparation:
-
Prepare a stock solution of surfactant (e.g., 100 mM for [C10C1Pyrr]Br, 10 mM for CTAB) in ultrapure water.
-
Thermostat the solution to 25.0°C ± 0.1°C.
-
-
Titration:
-
Measure the conductivity (
) of pure water solvent. -
Add aliquots of surfactant stock to the solvent under stirring.
-
Allow 2 minutes for equilibration after each addition.
-
Record conductivity (
).
-
-
Data Analysis:
-
Plot Conductivity (
) vs. Concentration ( ) .[4] -
The plot will show two linear regions with different slopes.
-
Pre-micellar region: High slope (free ions + monomers).
-
Post-micellar region: Lower slope (micelles contribute less to conductivity per unit mass due to counterion binding).
-
Figure 3: Conductivity titration workflow for CMC determination.
Application Recommendations
| Application Domain | Recommended Surfactant | Rationale |
| Routine Emulsification | CTAB | Lower cost, extremely low CMC (0.9 mM) means less material is needed. |
| Biological/Pharma | [C10C1Pyrr]Br | Pyrrolidinium salts often exhibit lower cytotoxicity than acyclic ammoniums. The C10 chain is less disruptive to membranes than C16. |
| Nanoparticle Synthesis | [C10C1Pyrr]Br | The pyrrolidinium headgroup can act as a specific capping agent, directing unique crystal facets (e.g., gold nanorods) different from CTAB. |
| Green Chemistry | [C10C1Pyrr]Br | As an Ionic Liquid, it offers potential for recycling and tunable biodegradability. |
References
-
Farzeen, R., Kaur, J., & Banipal, T. S. (2025). Synthesis, thermodynamics of self-aggregation, surface-active, and antimicrobial properties of pyrrolidinium surfactants. Journal of Dispersion Science and Technology.
- Source for [C10C1Pyrr]Br CMC d
-
Dominguez, A., et al. (1997). The determination of critical micelle concentration of some surfactants by three techniques. Journal of Chemical Education.
- Standard reference for CTAB CMC (0.92 mM).
- Kumbhakar, M., et al. (2004). Micellization and physicochemical properties of CTAB in aqueous solution. Journal of Colloid and Interface Science. Detailed thermodynamic analysis of CTAB.
- Singh, T., & Kumar, A. (2007). Aggregation behavior of ionic liquid surfactants. Journal of Physical Chemistry B. Comparative analysis of SAILs vs. traditional surfactants.
Sources
Technical Guide: Electrospray Ionization Mass Spectrometry (ESI-MS) of Pyrrolidinium Cations
Executive Summary
This guide provides a technical analysis of the characterization of pyrrolidinium cations—critical motifs in Ionic Liquids (ILs) and pharmaceutical antagonists—using Electrospray Ionization Mass Spectrometry (ESI-MS). Unlike neutral analytes, pyrrolidinium species are "pre-charged" quaternary ammonium salts (
Part 1: The Mechanistic Basis
Why ESI is the Gold Standard for Pyrrolidinium
Pyrrolidinium cations possess a permanent positive charge. In ESI, the mechanism bypasses the protonation step required for neutral amines. The signal intensity is governed by the Ion Evaporation Model (IEM) , where pre-existing ions are ejected from charged droplets, rather than the Charge Residue Model (CRM) typically associated with large proteins.
Key Advantage: ESI preserves the intact cation
Diagram 1: Ionization & Clustering Mechanism
The following diagram illustrates the transition of pyrrolidinium salts from solution to the gas phase, highlighting the critical "Magic Number" clustering phenomenon.
Caption: Mechanism of pyrrolidinium ionization. Note the bifurcation at the gas phase: Cone voltage determines whether you observe the naked cation or the salt cluster.
Part 2: Comparative Analysis (ESI vs. Alternatives)
For researchers choosing an ionization method, the decision often lies between ESI and MALDI.[1] While MALDI is excellent for rapid salt screening, ESI offers superior structural data for pyrrolidinium derivatives.
| Feature | ESI-MS (Recommended) | MALDI-TOF | APCI-MS |
| Ionization Mechanism | Desorption of ions from liquid droplets (Softest). | Laser desorption from crystalline matrix.[2] | Gas-phase chemical ionization (Corona discharge). |
| Analyte State | Liquid solution (continuous flow). | Solid state (co-crystallized). | Vaporized liquid. |
| Low Mass Interference | Low. Solvent background is easily subtracted. | High. Matrix ions (CHCA/DHB) obscure | Medium. Solvent plasma ions can interfere. |
| Clustering | High. Forms informative | Low. Predominantly singly charged species.[3] | Low. Harsh thermal energy breaks clusters. |
| Quantification | Excellent. Linear dynamic range | Poor. Spot-to-spot heterogeneity affects reproducibility. | Good. but less sensitive for pre-charged ions. |
| Best Use Case | Structural elucidation (MS/MS), impurity profiling, quantification. | Rapid QC of synthesized salts, insoluble polymers. | Analysis of neutral, non-polar impurities. |
Expert Insight: Use MALDI only if your pyrrolidinium salt is insoluble in ESI-compatible solvents (MeOH/ACN/Water). For all drug development and purity assays, ESI is the validated choice.
Part 3: Experimental Dynamics & Fragmentation
Understanding the mass spectrum of a pyrrolidinium salt requires recognizing two distinct phenomena: Clustering (Source-dependent) and Fragmentation (Structure-dependent).
The "Magic Number" Clusters
In the positive ion mode, you will rarely see just the cation mass (
-
n=0: The naked cation
. -
n=1: The dimer
. -
n=2: The trimer
.
Critical Control: These are not impurities. They are artifacts of the electrospray concentration process. Lowering the sample concentration (
Diagnostic Fragmentation Pathways (MS/MS)
When subjecting the parent cation (e.g.,
-
Loss of Alkene: The primary pathway is the cleavage of the
-alkyl chain via Hofmann elimination-like mechanisms.-
Example:
.
-
-
Ring Opening: At higher collision energies, the pyrrolidine ring itself may open or fragment, often losing ethylene (
).
Part 4: Validated Experimental Protocol
This protocol is designed for the characterization of a standard pyrrolidinium ionic liquid (e.g.,
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for characterizing pyrrolidinium salts. Note the dual-tuning step to confirm salt stoichiometry.
Detailed Methodology
1. Solvent Selection
-
Primary: Methanol (MeOH) or Acetonitrile (ACN).
-
Modifier: 0.1% Formic acid is NOT required for quaternary salts (they are already charged) and may suppress signal by introducing competing protons. Use neutral solvents.
-
Water Content: A small amount of water (10-20%) helps stabilize the Taylor cone for highly ionic species.
2. Sample Concentration (The "Goldilocks" Zone)
-
Target:
(approx 1-5 ppm). -
Reasoning:
-
Too High (>100 µM): Massive clustering (
) dominates the spectrum; source contamination occurs; signal suppression (non-linear response). -
Too Low (<100 nM): Background noise interferes.
-
3. Instrumental Parameters (Typical Q-TOF/Triple Quad)
-
Capillary Voltage:
. (Lower than typical proteomics settings to prevent discharge). -
Cone Voltage (Fragmentor):
-
Soft (20V): To see the salt clusters and confirm the anion identity.
-
Hard (50V): To strip the anion and maximize the
signal for quantification.
-
-
Source Temp:
. (Pyrrolidinium salts are thermally stable, but high heat is not needed for desolvation of these small ions).
4. Cleaning Protocol (Self-Validation)
-
Issue: Pyrrolidinium cations are "sticky" and cause memory effects in the PEEK tubing.
-
Solution: Flush with 50:50 Isopropanol:Water + 0.1% Formic Acid between runs. Run a blank to confirm no carryover of the
of the cation.
Part 5: Troubleshooting & Self-Validation
How do you know your data is reliable? Use this causality check.
| Symptom | Probable Cause | Corrective Action |
| Signal is dominated by | Concentration is too high. | Dilute sample 10x or 100x. Increase source temperature. |
| No signal for cation, but high noise. | Suppression by anionic impurities or wrong polarity. | Check polarity (Positive Mode). Ensure solvent is LC-MS grade (no sodium adducts). |
| Unexpected peaks at | Alkyl chain impurities (homologs). | Common in IL synthesis. Check precursor purity via NMR. These are likely real impurities, not artifacts. |
| High backpressure / Unstable spray. | Salt precipitation at the tip. | Switch to 50% aqueous mobile phase to dissolve salt buildup. |
References
-
Gupta, G. R., et al. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry.
-
Alfassi, Z. B., et al. (2003).[4] Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water. Analytical and Bioanalytical Chemistry.
-
Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Science International.
-
Creative Proteomics. Molecular Weight Characterization - Comparison of MALDI and ESI.
-
University of Victoria. Ionic liquids: Solutions for Electrospray Ionization Mass Spectrometry.
Sources
- 1. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 2. What is the difference between MALDI-MS and ESI-MS? | Filo [askfilo.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating [C₁₀C₁Pyrr]Br Purity with Elemental Analysis Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standards and methodologies for validating the purity of [C₁₀C₁Pyrr]Br, with a primary focus on elemental analysis. As a cornerstone of chemical characterization, elemental analysis offers a direct, quantitative measure of a compound's empirical formula, serving as a powerful first-line defense against impurities.
The Baseline for Purity: Theoretical Composition
Before any analysis can begin, the theoretical or calculated elemental composition of the target compound must be established. This value represents the "gold standard" of purity against which all experimental results are compared.
Chemical Formula: C₁₅H₃₂BrN
Molecular Weight: 306.33 g/mol
The theoretical elemental percentages are calculated as follows:
-
Carbon (C): (15 * 12.011) / 306.33 * 100% = 58.78%
-
Hydrogen (H): (32 * 1.008) / 306.33 * 100% = 10.52%
-
Bromine (Br): 79.904 / 306.33 * 100% = 26.08%
-
Nitrogen (N): 14.007 / 306.33 * 100% = 4.57%
A synthesized batch of [C₁₀C₁Pyrr]Br is considered pure when the experimentally determined percentages of C, H, and N are within ±0.4% of these theoretical values, a widely accepted criterion in chemical literature.[2]
The Role of Elemental Analysis in Purity Validation
Elemental analysis, particularly CHN analysis, is a robust technique for quantifying the carbon, hydrogen, and nitrogen content in a sample.[3][4] The method relies on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. This process converts the elements into simple gases (CO₂, H₂O, and N₂), which are then separated and quantified by a detector.[4][5]
A deviation from the theoretical values signals the presence of impurities. For instance:
-
Higher C and H values might suggest residual organic solvents from the synthesis.
-
Lower values for all elements could indicate the presence of inorganic salts or water.
-
Incorrect elemental ratios point towards unreacted starting materials or byproducts. Common impurities in the synthesis of such ionic liquids include unreacted 1-methylpyrrolidine and 1-bromodecane.[6]
Comparison of Elemental Analysis Standards
The accuracy of elemental analysis is fundamentally dependent on proper instrument calibration. This is achieved using elemental analysis standards, which are highly pure compounds with a precisely known elemental composition. The choice of standard is critical for obtaining reliable results.
| Standard Type | Description | Advantages | Disadvantages | Best For |
| Certified Reference Materials (CRMs) | Materials with certified property values and uncertainties, traceable to national or international standards (e.g., NIST).[7][8] | Highest level of accuracy and traceability; ideal for method validation and quality assurance.[7] | Higher cost; may not be necessary for routine analysis. | Instrument calibration verification, method development, and analysis requiring the highest degree of confidence. |
| Commonly Used Pure Organic Standards | High-purity, stable organic compounds with well-established elemental compositions (e.g., Acetanilide, Sulfanilamide).[9] | Cost-effective; readily available; suitable for routine instrument calibration. | Not directly traceable to a national standard unless specifically certified. | Daily instrument calibration and routine sample analysis. |
| Matrix-Matched Standards | A well-characterized in-house batch of [C₁₀C₁Pyrr]Br or a structurally similar ionic liquid. | Can compensate for matrix effects that might influence the combustion process. | Requires extensive initial characterization to establish its purity and elemental composition; not a primary standard. | Advanced troubleshooting and specialized research applications where matrix effects are a concern. |
Orthogonal and Complementary Purity Validation Methods
While elemental analysis is a powerful tool, a comprehensive purity assessment should employ a multi-pronged approach using orthogonal methods—techniques that measure different chemical or physical properties.
| Analytical Technique | Principle | Information Provided | Comparison with Elemental Analysis |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and can identify and quantify organic impurities, including residual starting materials and solvents.[10][11][12] | Complementary: Elemental analysis confirms the elemental ratios, while NMR confirms the chemical structure and identifies specific organic impurities. |
| Karl Fischer Titration | A coulometric or volumetric titration specific to water.[13][14] | Accurately quantifies water content, a common impurity in hygroscopic ionic liquids.[1][15][16][17] | Orthogonal: Elemental analysis may indicate the presence of water through low elemental totals, but Karl Fischer titration provides a direct and precise measurement. |
| Ion Chromatography (IC) | Separates ions based on their affinity for an ion-exchange resin.[18][19] | Quantifies anionic impurities, particularly residual halides like chloride, which are common byproducts of ionic liquid synthesis.[1][20][21][22][23] | Orthogonal: Crucial for quantifying halide impurities that elemental analysis for bromine cannot differentiate from the bromide counter-ion. |
| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature. | Assesses thermal stability and can indicate the presence of volatile impurities. | Complementary: Provides information on thermal decomposition and the presence of volatiles, which can corroborate findings from other methods. |
Experimental Protocols
Protocol 1: Sample Preparation for Elemental Analysis
Causality: Ionic liquids are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][17] Water is a significant impurity that can skew elemental analysis results. Therefore, rigorous drying is the most critical step in sample preparation.
-
Place 1-2 grams of the [C₁₀C₁Pyrr]Br sample in a vacuum-compatible flask.
-
Connect the flask to a high-vacuum line (<1 mTorr).
-
Heat the sample to 60-80°C while under vacuum for at least 24 hours. This temperature is high enough to drive off water and volatile organic solvents without decomposing the ionic liquid.
-
After drying, handle the sample in an inert atmosphere (e.g., a glovebox) to prevent reabsorption of moisture.
-
Accurately weigh 1-3 mg of the dried sample into a tin capsule for analysis. The use of an anti-static device is recommended for accurate weighing.
Protocol 2: CHN Instrumental Analysis
Trustworthiness: This protocol is designed as a self-validating system by incorporating calibration standards, check standards, and blanks. This ensures the instrument is performing correctly throughout the analytical run.
-
Instrument Calibration:
-
Analyze a series of at least three different weights of a certified or high-purity standard (e.g., Acetanilide) to generate a calibration curve. The R² value of the curve should be >0.999.
-
-
Run Validation:
-
Analyze an empty tin capsule as a blank to ensure there is no contamination from the system.
-
Analyze a "check standard" of a known composition. The results should be within the acceptable ±0.4% tolerance.
-
-
Sample Analysis:
-
Analyze the prepared [C₁₀C₁Pyrr]Br samples in duplicate or triplicate.
-
-
Post-Run Validation:
-
Re-analyze the check standard after every 10-15 samples to verify instrument stability.
-
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of [C₁₀C₁Pyrr]Br.
Caption: A comprehensive workflow for validating the purity of [C₁₀C₁Pyrr]Br.
Conclusion
Validating the purity of [C₁₀C₁Pyrr]Br is a critical step in ensuring the reliability and reproducibility of research and development activities. While elemental analysis provides a robust, quantitative measure of elemental composition against the theoretical ideal, it should not be used in isolation. A comprehensive strategy that incorporates orthogonal methods like NMR spectroscopy, Karl Fischer titration, and ion chromatography provides the most complete and trustworthy assessment of purity. By selecting appropriate certified reference materials for calibration and adhering to rigorous, self-validating protocols, researchers can have the highest confidence in the quality of their ionic liquids, paving the way for more accurate and impactful scientific discoveries.
References
-
ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]
-
D-5291 - Analytical Method. Pace Analytical. [Link]
-
ASTM D5291-21 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]
-
Standard Methods for the Examination of Water and Wastewater. American Public Health Association (APHA). [Link]
-
Astm D5291-21 | PDF | Petroleum | Materials. Scribd. [Link]
- WO2004080974A1 - A purification method of ionic liquids to obtain their high purity.
-
Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants1. kelid1.ir. [Link]
-
Purity check methods for ionic liquids. UFT Center for Environmental Research and Sustainable Technology. [Link]
-
Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. ACS Publications. [Link]
-
Determination of Nitrite, Bromide and Nitrate in Seawater Using Ion Chromatography. Shimadzu. [Link]
-
Purification of Imidazolium Ionic Liquids for Spectroscopic Applications. Academia.edu. [Link]
-
1H NMR Analysis of cellulose in ionic liquids. Springer. [Link]
-
Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Hiyka. [Link]
-
Ionic liquid. Wikipedia. [Link]
-
Determination of Bromide in Water: Methods and Importance. NANOLAB. [Link]
-
Prediction of 1H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard. National Center for Biotechnology Information. [Link]
-
1 H NMR of ionic liquid. ResearchGate. [Link]
-
The determination of bromate, chlorate and chlorite in waters by ion chromatography 1997. Standing Committee of Analysts. [Link]
-
1 HNMR spectrum of [EMIM]+ cation in the [EMIM][TFSI] ionic liquid. ResearchGate. [Link]
-
Water Determination (Karl Fischer Method). Pharmacopoeia of the People's Republic of China. [Link]
-
Karl Fischer water content titration. Scharlab. [Link]
-
Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. SOLVOMET. [Link]
-
Karl Fischer Titration Guide for Water (Moisture) Determination. Mettler Toledo. [Link]
-
Prediction of 1H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard. RSC Publishing. [Link]
-
Standard Reference Materials. NIST. [Link]
-
A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical. [Link]
-
Basic principles and tests of organic element analysis. Universal Lab Blog. [Link]
-
Recovery and purification of ionic liquids from solutions: a review. National Center for Biotechnology Information. [Link]
-
Pyrrolidinium, 1-dodecyl-1-methyl-, bromide. PubChem. [Link]
-
An International Study Evaluating Elemental Analysis. National Center for Biotechnology Information. [Link]
-
C, N, S Certified Reference Materials. Fisk-Lab. [Link]
-
32210-28-9_1-decyl-1-methylpyrrolidin-1-ium,bromide. cas号查询. [Link]
-
Reference materials. NIST. [Link]
-
1-Ethyl-1-Methylpyrrolidinium Bromide. Suzhou Health Chemicals Co., Ltd.. [Link]
-
The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. MDPI. [Link]
-
The Influence of Ionic Liquids on the Effectiveness of Analytical Methods. MDPI. [Link]
-
Purity specification methods for ionic liquids. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 6. 32210-28-9_1-decyl-1-methylpyrrolidin-1-ium,bromideCAS号:32210-28-9_1-decyl-1-methylpyrrolidin-1-ium,bromide【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 7. labmix24.com [labmix24.com]
- 8. Reference materials | NIST [nist.gov]
- 9. Standards and CRMs [elementalmicroanalysis.com]
- 10. Prediction of 1H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. Karl Fischer water content titration - Scharlab [scharlab.com]
- 15. jrwb.de [jrwb.de]
- 16. hiyka.com [hiyka.com]
- 17. Ionic liquid - Wikipedia [en.wikipedia.org]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. standingcommitteeofanalysts.co.uk [standingcommitteeofanalysts.co.uk]
- 20. chem.uci.edu [chem.uci.edu]
- 21. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]
- 22. lcms.cz [lcms.cz]
- 23. nano-lab.com.tr [nano-lab.com.tr]
Safety Operating Guide
Personal protective equipment for handling 1-Decyl-1-methylpyrrolidin-1-ium bromide
CAS Number: 32210-28-9 Synonyms: N-Decyl-N-methylpyrrolidinium bromide; [C10MPyr]Br; Pyrrolidinium, 1-decyl-1-methyl-, bromide.[1] Chemical Class: Pyrrolidinium Ionic Liquid / Quaternary Ammonium Salt.
Executive Summary & Risk Profile
For Immediate Attention: This compound belongs to the class of pyrrolidinium-based ionic liquids (ILs). While often cited as "green" alternatives to volatile organic solvents due to low vapor pressure, 1-Decyl-1-methylpyrrolidin-1-ium bromide acts as a cationic surfactant. Its amphiphilic structure (long C10 hydrophobic tail + charged hydrophilic head) allows it to intercalate into biological membranes, presenting distinct dermal irritation and aquatic toxicity risks.
Physical State Alert: At room temperature, this compound typically exists as a white to off-white hygroscopic solid or waxy powder . Upon exposure to ambient moisture, it may rapidly transition to a viscous liquid state.
Critical Hazard Classifications (GHS/CLP)
| Hazard Category | Classification | Mechanistic Insight |
| Skin Corrosion/Irritation | Category 2 | The C10 alkyl chain facilitates penetration of the stratum corneum, leading to irritation or dermatitis upon prolonged contact. |
| Eye Damage/Irritation | Category 2A | Ionic nature causes immediate protein denaturation in corneal tissues; rinse immediately. |
| Aquatic Toxicity | Acute 1 | Highly toxic to aquatic life due to membrane disruption in microorganisms and fish (surfactant effect). |
| Specific Target Organ | Category 3 | Respiratory tract irritation if dust is inhaled. |
Personal Protective Equipment (PPE) Matrix
Objective: Create a self-validating barrier system preventing dermal absorption and inhalation.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Nitrile Rubber (≥ 0.11 mm) | Primary Barrier: Nitrile offers excellent resistance to quaternary ammonium salts. Latex is not recommended due to potential degradation by the organic cation. Protocol: Change gloves immediately if splashed or every 60 mins during continuous handling. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient for powders that may become airborne or hygroscopic liquids that can splash. Goggles provide a seal against dust entry. |
| Respiratory | N95 / P2 Particulate Respirator | Solid State: Required when weighing open powder to prevent inhalation of irritant dust. Liquid State: Work in a fume hood; respirator not required if vapor generation is negligible (low vapor pressure). |
| Body | Lab Coat (Buttoned) | Standard cotton/poly blend is sufficient. Ensure cuffs are tucked under gloves to prevent wrist exposure. |
Operational Protocols: Handling & Logistics
A. Receiving & Storage (Hygroscopic Management)
This compound is hygroscopic . Improper storage will result in water uptake, altering the molecular weight (complicating stoichiometry) and physical state.
-
Inspection: Upon receipt, inspect the bottle seal. If the solid appears "wet" or "clumped," it has likely absorbed atmospheric moisture.
-
Storage Environment:
-
Store in a Desiccator or a tightly sealed container flushed with Argon/Nitrogen.
-
Temperature: Ambient (15–25°C). Refrigeration is generally not required unless specified by the certificate of analysis, but cool storage reduces degradation risks.
-
Segregation: Keep away from strong oxidizing agents and anionic surfactants (potential precipitation).
-
B. Weighing & Transfer Workflow
Goal: Accurate dosing while minimizing moisture uptake and dust generation.
-
Preparation: Equilibrate the container to room temperature before opening to prevent condensation.
-
Environment: Perform weighing in a fume hood or a glove box if high purity (<100 ppm water) is required for electrochemical applications.
-
Tooling: Use anti-static weighing boats. Plastic spatulas are preferred over metal to avoid potential electrochemical contamination if trace metal purity is critical.
-
Transfer:
-
If Solid: Transfer quickly to the reaction vessel.
-
If Waxy/Viscous: Gently warm the container (max 50°C) to lower viscosity for pouring, or use a wide-bore pipette.
-
C. Solubilization
[C10MPyr]Br is soluble in water, alcohols (methanol, ethanol), and polar organic solvents (DMSO, DMF). It is sparingly soluble or insoluble in non-polar solvents (hexane, diethyl ether).
-
Note: Dissolution in water may be slightly exothermic. Add the solid to the solvent slowly.
Emergency Response & Disposal
Spills and Exposure[2][3][4]
-
Skin Contact: Wash with soap and copious water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin, as this may enhance transdermal absorption of the cation.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[4][5] Remove contact lenses if present.[2][3][5][6] Seek medical attention.
-
Spill Cleanup (Solid): Sweep up carefully to avoid dust generation. Place in a hazardous waste container.
-
Spill Cleanup (Liquid/Solution): Absorb with inert material (vermiculite, sand). Do not use combustible materials like sawdust.
Disposal Protocol
Strict Prohibition: Do NOT dispose of via sink/drain. The high aquatic toxicity makes this illegal and unethical.
-
Classification: Segregate as Halogenated Organic Solvent/Solid Waste .
-
Method: Incineration is the required disposal method to break down the pyrrolidinium ring and alkyl chain.
Visualized Workflow: Safe Handling Lifecycle
The following diagram outlines the decision logic for handling [C10MPyr]Br, emphasizing the critical "State Check" due to its hygroscopic nature.
Figure 1: Operational workflow for handling hygroscopic pyrrolidinium salts, ensuring purity and safety.
References
-
PubChem. (2025). Compound Summary: 1-Decyl-1-methylpyrrolidin-1-ium bromide (CAS 32210-28-9).[1] National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: Quaternary ammonium compounds, pyrrolidinium series. (General hazard data for long-chain pyrrolidinium salts). [Link]
-
Docherty, K. M., & Kulpa, C. F. (2005). Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Green Chemistry, 7(4), 185-189. (Establishes the correlation between alkyl chain length and aquatic toxicity/membrane disruption). [Link]
Sources
- 1. 32210-28-9_1-decyl-1-methylpyrrolidin-1-ium,bromideCAS号:32210-28-9_1-decyl-1-methylpyrrolidin-1-ium,bromide【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. chemscene.com [chemscene.com]
- 3. rbnainfo.com [rbnainfo.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. sds.diversey.com [sds.diversey.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
